Muscopyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-14-9-6-4-2-3-5-7-10-15-11-8-12-16(13-14)17-15/h8,11-12,14H,2-7,9-10,13H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNKABOILQOFDL-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCCC2=NC(=CC=C2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCCCCCC2=NC(=CC=C2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964514 | |
| Record name | 3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-08-6 | |
| Record name | Muscopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physicochemical properties of Muscopyridine
For Immediate Release
This technical guide provides an in-depth overview of the physicochemical properties of Muscopyridine, a key odoriferous constituent of natural musk.[1] This document is intended for researchers, scientists, and professionals in the fields of chemistry, pharmacology, and drug development, offering a centralized resource of its structural, physical, and spectroscopic data, alongside relevant experimental methodologies and potential areas for biological investigation.
Compound Identification and Structure
This compound is a macrocyclic compound classified as a metapyridinophane.[2][3] Its unique structure, featuring a pyridine ring integrated into a large carbon framework, is responsible for its characteristic animalic and pyridinic scent.[2][3] The definitive structural and identification parameters are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | (3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene | [4] |
| CAS Number | 501-08-6 | [4] |
| Molecular Formula | C₁₆H₂₅N | [3][5] |
| Molecular Weight | 231.38 g/mol | [4] |
| Canonical SMILES | C[C@@H]1CCCCCCCCC2=NC(=CC=C2)C1 | [4] |
| InChI | InChI=1S/C16H25N/c1-14-9-6-4-2-3-5-7-10-15-11-8-12-16(13-14)17-15/h8,11-12,14H,2-7,9-10,13H2,1H3/t14-/m1/s1 | [4] |
| InChIKey | IMNKABOILQOFDL-CQSZACIVSA-N | [4] |
Physicochemical Properties
The key physicochemical properties of this compound have been determined through various analytical methods. These quantitative data are crucial for understanding its behavior in different chemical and biological systems, guiding its application in fragrance formulation, and exploring its potential as a therapeutic agent.
| Property | Value | Conditions | Reference |
| Boiling Point | 138-143 °C | at 2.2 mmHg | [3][5] |
| Melting Point | Not available | - | |
| Density | 0.9669 g/cm³ | at 25 °C | [3][5] |
| Refractive Index (n_D) | 1.5206 | at 25 °C | [3][5] |
| Optical Rotation | +13.3° | - | [3][5] |
| Log P (o/w) | 5.86 / 5.6 | - | [3][4][5] |
| pKa (Conjugate Acid) | Not experimentally determined. For context, the pKa of the conjugate acid of pyridine is approximately 5.23-5.25. | - | [6][7] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.
-
Mass Spectrometry (MS): The molecular ion peak is observed at m/z 231.38, corresponding to its molecular weight. Common fragmentation patterns include the loss of methyl groups (resulting in a peak at m/z 216) and cleavage of the macrocyclic ring.
-
Infrared (IR) Spectroscopy: Key spectral features include a C=N stretching vibration at approximately 1600 cm⁻¹ characteristic of the pyridine ring, and C-H stretching vibrations in the 2800–3000 cm⁻¹ range, corresponding to the aliphatic and aromatic regions of the molecule.
Experimental Protocols and Methodologies
The determination of the physicochemical properties listed above relies on established laboratory techniques. While specific protocols for this compound are not widely published, the following general methodologies are applicable.
Boiling Point Determination (Micro-Reflux Method)
The boiling point of a liquid can be determined using a small sample volume with a micro-reflux apparatus or a Thiele tube.[8][9]
-
Sample Preparation: A small volume of the liquid is placed in a test tube or fusion tube.[10] For the Thiele tube method, a capillary tube, sealed at one end, is inverted and placed inside the sample tube.[8][10]
-
Heating: The apparatus is heated gently in an oil bath or heating block.[9]
-
Observation: As the liquid heats, vapor will begin to condense on the cooler parts of the tube, forming a reflux ring.[9] In the Thiele tube method, a steady stream of bubbles will emerge from the inverted capillary tube once the boiling point is exceeded.[8]
-
Measurement: The temperature is recorded when the reflux ring is stable, or in the Thiele tube method, at the precise moment the liquid re-enters the capillary tube upon cooling.[8][9] This temperature corresponds to the boiling point at the recorded atmospheric pressure.
Octanol-Water Partition Coefficient (Log P) Determination
The "shake-flask" method is a standard procedure for experimentally determining the Log P value, which measures a compound's lipophilicity.[11][12]
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4) are pre-saturated with each other for 24 hours to ensure thermodynamic equilibrium.[12][13]
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously for a set period to allow the compound to partition between the aqueous and organic layers.[12]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[12]
-
Quantification: The concentration of this compound in each phase is accurately measured, typically using High-Performance Liquid Chromatography (HPLC).[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.[11]
Workflows and Potential Biological Pathways
While this compound is primarily known as a fragrance component, its presence in traditional Chinese medicine suggests potential bioactive properties.[14][15] To facilitate further research, this section provides visualizations of a relevant extraction workflow and highlights signaling pathways associated with a related musk compound, Muscone.
Potential Signaling Pathways for Investigation
Direct research on the signaling pathways modulated by this compound is limited. However, studies on Muscone, the primary active and odorous component of musk, have shown significant activity in various cellular signaling cascades.[16][17][18] These findings provide a strong rationale for investigating this compound for similar effects.
Notably, Muscone has been demonstrated to inhibit angiotensin II-induced cardiac hypertrophy by modulating the STAT3, MAPK (including ERK, JNK, and p38), and TGF-β/SMAD signaling pathways.[16] It has also been shown to attenuate oxidative stress in Schwann cells by reducing the activity of the NF-κB pathway via the IL-1R1 receptor.[19] Given the structural and origin-based relationship between Muscone and this compound, these pathways represent promising targets for future pharmacological studies of this compound.
References
- 1. [Synthesis of this compound and its analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. This compound | C16H25N | CID 193306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. byjus.com [byjus.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Chemical compositions and pharmacological activities of natural musk (Moschus) and artificial musk: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Muscone inhibits angiotensin II–induced cardiac hypertrophy through the STAT3, MAPK and TGF-β/SMAD signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Muscone ameliorates diabetic peripheral neuropathy through activating AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Experimental Study on Muscone Reducing NF-κB Pathway Activity by Targeting IL-1R1 to Attenuate Oxidative Stress Injury in Schwann Cells [jove.com]
The Scent of Discovery: A Technical Guide to the Isolation of Muscopyridine from Musk Deer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscopyridine, a nitrogen-containing macrocyclic compound, is a key contributor to the characteristic odor of natural musk, a substance highly valued in traditional medicine and perfumery. Historically sourced from the musk gland of the male musk deer (Moschus moschiferus), the isolation and characterization of this compound have been pivotal in understanding the chemical composition of this complex animal secretion. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols derived from foundational research, quantitative data, and a visual representation of the isolation workflow. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the unique chemical entities found in animal-derived traditional medicines.
Introduction: The Allure of Musk and the Discovery of this compound
For centuries, natural musk has been a prized ingredient in traditional medicinal preparations and luxury fragrances.[1][2] Its complex and persistent aroma is attributed to a mixture of compounds, with the macrocyclic ketone muscone being the most well-known constituent. However, the full olfactory profile of musk is shaped by a symphony of molecules, including the nitrogenous compound, this compound.
The initial isolation and characterization of this compound were accomplished by Prelog et al. This pioneering work involved the meticulous extraction and purification of this unique pyridine derivative from crude musk, revealing its contribution to the overall scent profile of the natural product.[3][4][5][6] this compound is an unusual metapyridinophane that, along with muscone, completes the animalistic character of musk.[3][4][5][6]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of classical chemical methods and modern spectroscopic techniques. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₅N | [4][5] |
| Molecular Weight | 231.38 g/mol | [4][5] |
| Appearance | Colorless oil | [6] |
| Boiling Point | 138-143 °C at 2.2 mmHg | [4][5] |
| Refractive Index (n²⁵) | 1.5206 | [4][5] |
| Density (d²⁵) | 0.9669 g/cm³ | [4][5] |
| Optical Rotation ([α]²⁵) | +13.3° | [4][5] |
| Spectroscopic Data | UV, IR, MS, and ¹H-NMR data have been used for structural confirmation. | [7] |
Experimental Protocol: Isolation of this compound from Natural Musk
The following protocol is a detailed methodology for the isolation of this compound based on the classical acid-base extraction method.
3.1. Materials and Equipment
-
Crude musk grains
-
Diethyl ether
-
Tartaric acid
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Potassium hydroxide (KOH)
-
Anhydrous sodium sulfate
-
Soxhlet extractor
-
Separatory funnels
-
Rotary evaporator
-
Distillation apparatus
-
pH meter or pH indicator strips
-
Standard laboratory glassware
3.2. Extraction of Crude Musk
-
A sample of crude musk (e.g., 2 kg) is subjected to exhaustive extraction with diethyl ether in a Soxhlet apparatus. This initial step separates the ether-soluble components, including this compound and other fragrant molecules, from the insoluble matrix.[3][4][5][6]
-
The resulting ether extract is collected for the subsequent acid-base extraction.
3.3. Acidic Extraction of this compound
-
The ether extract is transferred to a large separatory funnel.
-
An aqueous solution of tartaric acid is added to the separatory funnel, and the mixture is shaken vigorously. The layers are allowed to separate, and the aqueous layer is collected. This step is repeated multiple times to ensure complete extraction of the basic this compound into the acidic aqueous phase as its tartrate salt.
-
Following the tartaric acid extractions, the ether layer is further extracted with a 10% aqueous solution of hydrochloric acid.[3][4][5][6] The aqueous layers are collected and combined with the tartaric acid extracts.
3.4. Basification and Re-extraction
-
The combined acidic aqueous extracts are carefully made alkaline by the dropwise addition of a potassium hydroxide (KOH) solution until a strongly basic pH is achieved. This step liberates the free base of this compound.[3][4][5][6]
-
The alkaline aqueous solution is then transferred to a separatory funnel and extracted multiple times with fresh diethyl ether. This compound, now in its free base form, will partition back into the organic phase.
3.5. Purification and Isolation
-
The combined ether extracts are washed with water to remove any residual salts and then dried over anhydrous sodium sulfate.
-
The dried ether solution is filtered, and the ether is removed under reduced pressure using a rotary evaporator, yielding a residual oil.[3][4][5][6]
-
The final purification is achieved by distillation of the residual oil under reduced pressure. This compound is collected as a colorless oil.[3][4][5][6]
3.6. Yield
The reported yield of this compound from this process is approximately 0.75 g from 2 kg of crude musk, which corresponds to a yield of about 0.04%.[3][4][5][6]
Visualized Experimental Workflow
The following diagram illustrates the key stages in the isolation of this compound from musk deer.
Caption: Workflow for the isolation of this compound.
Conclusion
The discovery and isolation of this compound represent a significant achievement in the field of natural product chemistry. The methodologies developed by early researchers not only led to the identification of a key fragrance component of natural musk but also provided a framework for the extraction of alkaloids from complex biological matrices. The data and protocols presented in this guide offer a valuable resource for contemporary scientists, enabling further research into the biological activities and potential therapeutic applications of this compound and other related compounds. As the ethical and conservation concerns surrounding the use of animal-derived products continue to grow, the knowledge of these natural compounds can also inform the development of synthetic alternatives and novel molecular scaffolds for drug discovery.
References
- 1. jocpr.com [jocpr.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. researchgate.net [researchgate.net]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. researchgate.net [researchgate.net]
- 7. [Synthesis of this compound and its analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Muscopyridine CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Muscopyridine, a naturally occurring pyridine alkaloid and a constituent of musk. This document consolidates critical data on its chemical identity, physicochemical properties, and established experimental protocols for its synthesis and isolation.
Chemical Identity and Structure
This compound, a significant component of natural musk, is characterized by the following identifiers and structural details.
CAS Number: 501-08-6
Chemical Structure:
(3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene
Image Credit: National Center for Biotechnology Information. PubChem Compound Summary for CID 193306, this compound. --INVALID-LINK--. Accessed [Current Date].
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, essential for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅N | [1][2] |
| Molecular Weight | 231.38 g/mol | [1] |
| Boiling Point | 138-143 °C at 2.2 mmHg | |
| Refractive Index (n D²⁵) | 1.5206 | |
| Density (d²⁵) | 0.9669 g/cm³ | |
| Optical Rotation ([α]D²³) | +17.4° | |
| logP | 5.6 | [1] |
Experimental Protocols
This section details established methodologies for the isolation and synthesis of this compound, providing a foundation for its laboratory preparation and study.
Isolation from Natural Musk
This compound can be isolated from the glandular secretions of the male musk deer (Moschus moschiferus). The following protocol is based on the classical method described by Prelog et al.
Protocol:
-
Extraction: Exhaustively extract crude musk with an aqueous solution of tartaric acid followed by 10% hydrochloric acid.
-
Basification: Make the filtered aqueous solutions alkaline with potassium hydroxide (KOH).
-
Solvent Extraction: Extract the alkaline solution with diethyl ether.
-
Concentration: Distill off the ether to obtain a residue and an oil.
-
Distillation: Distill the oil under reduced pressure to yield this compound. This process typically yields about 0.75 g of this compound from 2 kg of crude musk.
Total Synthesis of this compound
Several total synthesis routes for this compound have been reported. One notable approach involves a multi-step process starting from cyclododecanone.
Key Steps:
-
Stobbe Condensation: React cyclododecanone to form a bicyclic hydrocarbon intermediate.
-
Cyclization, Decarboxylation, and Wolff-Kishner Reduction: Further modify the intermediate.
-
Schmidt Reaction: Treat the resulting compound with hydrazoic acid.
-
Dehydrogenation: Dehydrogenate the product to yield a mixture of 2,3- and 2,6-decamethylenepyridines.
-
N-Oxide Formation and Rearrangement: Convert the 2,6-isomer to its N-oxide and rearrange it.
-
Hydrolysis and Oxidation: Hydrolyze and then oxidize the rearranged product to a ketone.
-
Methylation and Wolff-Kishner Reduction: Complete the synthesis by direct methylation and a final Wolff-Kishner reduction to yield racemic this compound.
A more recent one-step preparation involves a cross-coupling method. This is achieved by the slow, dropwise addition of a THF solution of a di-Grignard reagent to a stirred mixture of an equimolar quantity of a dichloropyridine in THF with a catalytic amount of Ni(dppp)Cl₂ under a nitrogen atmosphere. The reaction mixture is maintained at 35-40°C for up to 20 hours.
Biological Activity and Mechanism of Action
This compound is a component of natural musk, which has a long history of use in traditional Chinese medicine for its purported anti-inflammatory and neuroprotective effects. However, research on the specific pharmacological activities and signaling pathways of isolated this compound is limited. Most studies have focused on muscone, the principal odoriferous and bioactive component of musk.
Further investigation is required to elucidate the distinct molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
Visualizations
Experimental Workflow: Isolation and Synthesis
The following diagram illustrates a generalized workflow for obtaining this compound, combining both isolation from natural sources and a synthetic route.
Caption: Generalized workflow for obtaining this compound.
This guide provides a foundational understanding of this compound for scientific and research applications. Further studies are encouraged to fully characterize its biological activities and potential therapeutic applications.
References
The Enigmatic Urinaceous Undertone: A Technical Guide to the Biological Significance of Muscopyridine in Animal Scents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscopyridine, a pyridine alkaloid found in the scent secretions of the male musk deer (Moschus moschiferus) and civet (Viverra civetta), has long been recognized for its contribution to the complex and potent aroma of natural musk. While the primary odorant, muscone, has been the subject of extensive research, the biological significance of this compound remains largely inferred. This technical guide synthesizes the current knowledge on this compound, detailing its chemical properties, analytical determination, and its likely, though not definitively proven, role in animal chemical communication. We present available data, propose experimental protocols to elucidate its function, and provide visualizations of relevant pathways and workflows to stimulate further research into this intriguing semiochemical.
Introduction
Chemical communication is a fundamental mode of interaction in the animal kingdom, mediating a vast array of behaviors from territorial marking to mate selection. The scent glands of many mammals produce complex mixtures of volatile and non-volatile compounds that convey information about the sender's species, sex, social status, and reproductive condition. Natural musk, a secretion from the preputial gland of the male musk deer, is one of the most renowned and historically significant animal-derived aromatic substances. While its primary constituent, muscone, is a powerful odorant, the characteristic "animalistic" and "urinaceous" notes are attributed to other minor components, most notably this compound.[1][2]
Despite its acknowledged contribution to the scent profile of musk, the specific biological role of this compound as a semiochemical is not well-established through direct experimental evidence. Its presence in the secretions of animals that heavily rely on olfactory cues for social and reproductive signaling strongly suggests a function in chemical communication. This guide aims to consolidate the existing information on this compound and to provide a framework for future research to unravel its biological significance.
Chemical and Physical Properties of this compound
This compound is a nitrogen-containing heterocyclic compound with a distinctive molecular structure. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅N | --INVALID-LINK-- |
| Molecular Weight | 231.38 g/mol | --INVALID-LINK-- |
| Appearance | Oily liquid | --INVALID-LINK-- |
| Odor Profile | Pyridinic, urinaceous | --INVALID-LINK-- |
| Boiling Point | 138-143 °C at 2.2 mmHg | --INVALID-LINK-- |
| CAS Number | 501-08-6 | --INVALID-LINK-- |
Occurrence and Biosynthesis
This compound is a naturally occurring compound found in the glandular secretions of at least two mammalian species:
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Musk Deer (Moschus moschiferus): It is a minor component of the preputial gland secretion of the male musk deer.[1][2] The secretion, known as musk, is a complex mixture of lipids, proteins, and volatile compounds.
-
Civet (Viverra civetta): this compound has also been identified in the perineal gland secretion of the civet.[1]
The biosynthetic pathway of this compound in these animals has not been elucidated. It is hypothesized to be derived from fatty acid metabolism, similar to other macrocyclic compounds found in animal secretions.
Biological Significance in Animal Scents: An Inferential Case
While direct experimental evidence is lacking, the biological context in which this compound is found provides strong inferential evidence for its role in chemical communication.
Role in Territorial Marking
Musk deer are solitary and territorial animals that use scent to mark their home ranges.[3] They deposit feces and urine at specific latrine sites and also use glandular secretions to leave olfactory signals.[4] The presence of this compound in the preputial gland secretion suggests it is a component of these scent marks, likely contributing to the signal that delineates territory and warns off intruders.
Potential Role in Reproductive Signaling
The secretion of musk by the male musk deer is associated with the rutting season and is believed to play a role in attracting females.[3] The complex chemical profile of musk, including the unique contribution of this compound, could convey information about the male's fitness, age, or reproductive status to potential mates.
Proposed Signaling Pathway and Receptor Interaction
The perception of chemical signals in mammals is primarily mediated by the main olfactory epithelium (MOE) and the vomeronasal organ (VNO). While the specific receptors for this compound are unknown, we can propose a hypothetical signaling pathway based on the current understanding of olfaction.
It is plausible that this compound, as a potential pheromone, could activate receptors in the VNO, leading to a signaling cascade that influences reproductive and social behaviors via the amygdala and hypothalamus. Alternatively, or in addition, it could be detected by olfactory receptors in the MOE, contributing to the conscious perception of the musk odor.
Recent research has identified specific olfactory receptors for muscone, namely MOR215-1 in mice and OR5AN1 in humans. While these receptors are primarily activated by macrocyclic ketones, it is possible that this compound could act as an allosteric modulator or a weak agonist at these or other, as yet unidentified, receptors.
Experimental Protocols
To date, a significant knowledge gap exists regarding the direct biological effects of this compound. The following sections outline detailed methodologies for key experiments that could elucidate its function.
Extraction and Quantification of this compound from Natural Musk
This protocol describes a standard method for the extraction and quantitative analysis of this compound from a musk sample using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Natural musk grains
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., deuterated pyridine derivative)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of powdered musk grains into a glass vial.
-
Extraction: Add 1 mL of dichloromethane to the vial. Sonicate the mixture in an ice-water bath for 30 minutes.
-
Drying and Filtration: Filter the extract through a small column containing anhydrous sodium sulfate to remove any water.
-
Internal Standard: Add a known amount of the internal standard to the filtered extract.
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Scan range: m/z 40-400.
-
-
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Proposed Protocol for Investigating Behavioral Responses to this compound
This proposed experiment aims to determine if this compound elicits a behavioral response in a model mammalian species, such as the mouse (Mus musculus).
Materials:
-
Adult male and female mice
-
Three-chamber social approach apparatus
-
Pure, synthesized this compound
-
Control substance (e.g., solvent vehicle)
-
Video recording and analysis software
Procedure:
-
Habituation: Individually habituate each mouse to the three-chamber apparatus for 10 minutes.
-
Stimulus Presentation: Place a small filter paper with a known concentration of this compound in one of the side chambers and a filter paper with the control substance in the other side chamber.
-
Test Phase: Place the test mouse in the central chamber and allow it to freely explore all three chambers for 10 minutes.
-
Data Collection: Record the entire session using an overhead video camera.
-
Analysis: Analyze the video recordings to quantify the following behavioral parameters:
-
Time spent in each chamber.
-
Number of entries into each chamber.
-
Time spent sniffing each filter paper.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the behavioral responses to this compound and the control.
Conclusion and Future Directions
This compound remains an enigmatic component of animal scents. While its chemical properties and contribution to the odor of musk are well-documented, its specific biological functions are yet to be experimentally validated. The strong inferential evidence from its presence in the scent markings of territorial and reproductively active mammals provides a compelling rationale for further investigation.
Future research should focus on:
-
Behavioral studies: Conducting rigorous behavioral experiments with isolated this compound to determine its effects on attraction, aggression, and territoriality in relevant animal models.
-
Receptor screening: Systematically screening olfactory and vomeronasal receptors to identify the specific receptors that bind to this compound.
-
Electrophysiological studies: Performing electrophysiological recordings from olfactory sensory neurons to characterize their response to this compound.
-
Endocrine studies: Investigating the effects of this compound exposure on hormone levels, such as testosterone and luteinizing hormone.
Elucidating the biological significance of this compound will not only enhance our understanding of chemical communication in mammals but may also have applications in the development of novel fragrance ingredients and in the management and conservation of endangered species like the musk deer.
References
Unraveling the Molecular Architecture of Muscopyridine: An In-depth Guide to its Early Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that first unveiled the chemical structure of muscopyridine, a nitrogenous constituent of natural musk. We will explore the early isolation techniques, the logical deductions that led to its proposed structure, and the definitive synthetic proof, presenting the available data in a clear, comparative format. This document is designed to provide a comprehensive historical and technical overview for professionals in chemical and pharmaceutical research.
Introduction: The Enigmatic Scent of Musk
Natural musk, obtained from the musk deer (Moschus moschiferus), has been a prized ingredient in traditional medicine and perfumery for centuries. Its complex aroma is primarily attributed to the macrocyclic ketone, muscone. However, early investigations into the non-ketonic components of musk led to the isolation of a unique pyridine derivative, which was named this compound. The journey to determine its molecular structure in the mid-20th century showcases a blend of classical chemical techniques and insightful biogenetic reasoning.
Initial Isolation and Physicochemical Characterization
The first successful isolation of this compound was reported in 1946 by Schinz, Ruzicka, Geyer, and Prelog. Their work laid the groundwork for all subsequent structural studies.
Experimental Protocol: Isolation from Natural Musk
The isolation procedure, as described by Prelog and coworkers, involved a multi-step extraction process to separate the basic components from the bulk of the musk oil.
Protocol:
-
Acid Extraction: 2 kg of crude musk was exhaustively extracted with an aqueous solution of tartaric acid followed by 10% hydrochloric acid. This step protonated the basic this compound, rendering it water-soluble and separating it from the neutral components like muscone.
-
Basification and Ether Extraction: The combined acidic aqueous extracts were made alkaline with potassium hydroxide (KOH). This deprotonated the this compound, allowing for its extraction into diethyl ether.
-
Distillation: The ether was removed by distillation, leaving a residue and an oil. Fractional distillation of this oil under reduced pressure yielded approximately 0.75 g of this compound, representing about 0.04% of the initial crude musk.[1]
Physicochemical Properties of Natural this compound
The isolated this compound was characterized by its physical and spectroscopic properties. The empirical formula was determined to be C₁₆H₂₅N.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅N | [1] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 138-143 °C at 2.2 mmHg | [1] |
| Density (d²⁵) | 0.9669 g/cm³ | [1] |
| Refractive Index (n²⁵D) | 1.5206 | [1] |
| Optical Rotation ([α]²³D) | +17.4° | [1] |
| Derivatives | ||
| Picrolonate Melting Point | 208-209 °C | [1] |
The Path to Structure: Biogenetic Hypothesis and Spectroscopic Hints
In 1957, Biemann, Büchi, and Walker proposed a structure for this compound based on biogenetic considerations and spectroscopic data. They hypothesized that this compound might be biosynthetically related to muscone, which possesses a 15-membered carbon ring with a methyl group at the 3-position. This led them to propose a structure where a pyridine ring is fused to a large carbon ring, with a methyl group in a position analogous to that in muscone.
The ultraviolet (UV) absorption spectrum of this compound provided a crucial clue.
| Spectroscopic Data (in Ethanol) | Value | Reference |
| UV λmax | 267 mµ | [1] |
| log ε | 3.7 | [1] |
The UV absorption maximum at 267 mµ was characteristic of a β-substituted pyridine ring, supporting the proposed structural framework.
Definitive Proof: Total Synthesis of this compound
The ultimate confirmation of the proposed structure came from the total synthesis of (±)-muscopyridine by Biemann, Büchi, and Walker in 1957. The synthetic product was found to be identical to the natural compound in its physical and spectroscopic properties.
The multi-step synthesis commenced from the readily available macrocyclic ketone, cyclododecanone.
Figure 1: A simplified workflow of the total synthesis of (±)-muscopyridine as reported by Biemann, Büchi, and Walker in 1957.
Key Experimental Protocols in the Total Synthesis
The following are the core steps and methodologies employed in the landmark synthesis of this compound.
Step 1: Preparation of the Bicyclic Hydrocarbon (XIII)
-
Reaction: Stobbe condensation of cyclododecanone, followed by cyclization, decarboxylation, and Wolff-Kishner reduction.
-
Purpose: To construct the fused ring system that forms the backbone of this compound.
Step 2: Formation of Decamethylenepyridines (XVI and XVII)
-
Reagents: Hydrazoic acid, followed by dehydrogenation.
-
Protocol: The bicyclic hydrocarbon (XIII) was treated with hydrazoic acid. The resulting product was then dehydrogenated to yield a mixture of 2,3- and 2,6-decamethylenepyridines.
-
Purpose: To introduce the pyridine ring into the molecular framework.
Step 3: Synthesis of the Ketone (XXII)
-
Reactions: N-oxidation, rearrangement, hydrolysis, and Sarett oxidation.
-
Protocol: The mixture of decamethylenepyridines was oxidized to the corresponding N-oxides. The N-oxide of the 2,3-isomer (XVIII) was then subjected to a rearrangement, followed by hydrolysis and Sarett oxidation.
-
Purpose: To introduce a keto group at a specific position on the macrocyclic ring, which is necessary for the subsequent introduction of the methyl group.
Step 4: Synthesis of (±)-Muscopyridine (III)
-
Reactions: Direct methylation and Wolff-Kishner reduction.
-
Protocol: The ketone (XXII) was directly methylated to yield the monomethyl ketone (XXIII). A final Wolff-Kishner reduction of the ketone functionality furnished racemic this compound.
-
Purpose: To introduce the characteristic methyl group and complete the synthesis.
The synthetic (±)-muscopyridine was found to have identical infrared and ultraviolet absorption spectra, refractive index, and density to the natural, optically active this compound.[1] Furthermore, the racemic product was resolved, and the picrolonate of the synthetic dextrorotatory enantiomer did not depress the melting point of the picrolonate of the natural product, confirming the structural assignment.[1]
Degradation Studies in Structure Elucidation
While total synthesis provided the definitive proof, classical degradation studies were a cornerstone of natural product structure elucidation during this era. Although the 1957 paper by Biemann and colleagues emphasized the synthetic proof, dehydrogenation was a key step in their synthetic sequence to form the aromatic pyridine ring.
In the broader context of alkaloid chemistry of that time, other degradation methods would have been considered:
-
Hofmann Exhaustive Methylation and Elimination: This method was used to determine the nature of the nitrogen atom and the carbon skeleton attached to it by a series of methylation and elimination reactions.
-
Emde Degradation: A modification of the Hofmann degradation, particularly useful for quaternary ammonium salts.
-
Oxidative Degradation (e.g., with KMnO₄ or O₃): This technique was employed to break down the molecule into smaller, identifiable fragments, which could then be pieced together to deduce the original structure. For instance, oxidation of a pyridine ring can yield pyridine carboxylic acids, revealing the points of substitution.
Figure 2: The logical workflow illustrating the key steps in the structure elucidation of this compound.
Conclusion
The elucidation of the structure of this compound stands as a classic example of natural product chemistry in the mid-20th century. It demonstrates the power of combining insightful biogenetic hypotheses with the available spectroscopic data to propose a structure, which was then unequivocally confirmed by a rigorous total synthesis. This foundational work not only revealed the identity of a key component of natural musk but also showcased the evolving capabilities of organic synthesis in solving complex structural problems. The detailed experimental protocols and the logical progression from isolation to synthesis provide valuable insights for modern researchers in the fields of natural products, medicinal chemistry, and fragrance science.
References
Muscopyridine: A Technical Guide to its Role in the Complex Aroma of Natural Musk
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of muscopyridine, a key nitrogen-containing constituent of natural musk. While muscone is widely recognized as the primary odorant, this compound plays a crucial, synergistic role in defining the characteristic and sought-after animalic aroma of this valuable natural product. This document details the chemical properties, odor profile contribution, and analytical methodologies for this compound, offering a comprehensive resource for professionals in fragrance science, chemical analysis, and pharmacology.
Introduction to this compound
Natural musk, a secretion from the musk gland of the male musk deer (Moschus species), is a complex mixture of compounds. Its unique and potent aroma has been prized for centuries in perfumery and traditional medicine.[1] While the macrocyclic ketone, muscone, is the principal component responsible for the sweet, musky scent, other minor constituents are critical for the full olfactory profile.[2] Among these, this compound, a pyridine alkaloid, imparts a characteristic "animalistic" and "urinaceous" undertone, completing the complex and authentic aroma of natural musk.[3][4] Its presence is also a key marker for differentiating natural musk from synthetic substitutes.[3]
Chemical and Physical Properties
This compound is a macrocyclic pyridine derivative. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Chemical Name | (3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene | |
| Molecular Formula | C₁₆H₂₅N | |
| Molecular Weight | 231.38 g/mol | |
| Appearance | Colorless oil with a special odor | [5] |
| Concentration in Crude Musk | ~0.04% | [3] |
Role in the Odor Profile of Natural Musk
The overall scent of natural musk is a complex interplay of its various chemical constituents. Muscone provides the primary warm, sweet, and powdery notes. This compound, although present in much smaller quantities, significantly influences the overall perception of the musk aroma by adding depth and a distinct animalic character.
While a specific odor detection threshold for this compound is not widely reported in the literature, the methodology for its determination involves sensory panel testing using dynamic olfactometry.[6] For context, the detection threshold of the related musk compound, l-muscone, is 61 ppb in water.
Experimental Protocols
Extraction of this compound from Natural Musk
The following protocol is based on the classical acid-base extraction method for isolating alkaloids from natural products.[3]
Materials:
-
Crude musk grains
-
Diethyl ether
-
10% (w/v) Tartaric acid solution
-
10% (w/v) Hydrochloric acid (HCl) solution
-
Potassium hydroxide (KOH) solution (e.g., 10% w/v)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Exhaustive Extraction: Macerate the crude musk (e.g., 2 kg) and perform an exhaustive extraction with diethyl ether.
-
Acidic Extraction: Extract the ether solution repeatedly with a 10% tartaric acid solution, followed by a 10% HCl solution. Combine the aqueous acidic extracts.
-
Basification: Make the combined aqueous solution alkaline by the dropwise addition of a KOH solution until a pH of >10 is reached. This will deprotonate the this compound, making it soluble in organic solvents.
-
Back-Extraction: Extract the alkaline aqueous solution multiple times with fresh diethyl ether. Combine the ether extracts.
-
Drying: Dry the combined ether extract over anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: Filter the dried ether solution and remove the diethyl ether using a rotary evaporator. This will yield a residue and an oil.
-
Distillation: Purify the resulting oil by distillation to obtain this compound. From 2 kg of crude musk, approximately 0.75 g of this compound can be obtained.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is the standard analytical technique for the identification and quantification of this compound in musk samples. The following is a general protocol that can be adapted for this purpose.[7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[7]
GC Parameters:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Injection Volume: 1 µL.[7]
-
Inlet Temperature: 250 °C.[7]
-
Split Ratio: 10:1.[7]
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 10 min.
-
Ramp 1: Increase to 190 °C at a rate of 20 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 8 °C/min.
-
Final hold: 280 °C for 2 min.[7]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Source Temperature: 230 °C.[7]
-
Quadrupole Temperature: 150 °C.[7]
-
Mass Scan Range: m/z 50-550.[7]
-
Solvent Delay: 5 min.[7]
Sample Preparation:
-
Accurately weigh 50 mg of dry musk powder into a 1 mL flask.
-
Add dichloromethane to the mark and immerse for 10 minutes.
-
Sonicate in an ice-water bath for 30 minutes.
-
Filter the extract through a 0.22 µm filter.
-
Centrifuge the filtrate at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant for GC-MS analysis.[7]
Olfactory Signaling Pathway
The perception of odors is initiated by the interaction of odorant molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium.[9] While the specific OR and subsequent downstream signaling cascade for this compound have not yet been definitively identified, a general mechanism for olfactory signal transduction is well-established.
Upon binding of an odorant to its specific OR, a conformational change in the receptor activates an associated G-protein (typically Gαolf). This activation leads to a cascade of intracellular events, culminating in the depolarization of the neuron and the transmission of an electrical signal to the olfactory bulb in the brain, where the odor is processed and perceived.
It is important to note that while this diagram illustrates the canonical cAMP-mediated pathway, other signaling mechanisms may be involved. Further research is required to identify the specific olfactory receptor(s) that bind this compound and to elucidate the precise downstream signaling events that contribute to its unique odor perception.
Conclusion
This compound is an essential, albeit minor, component of natural musk, contributing significantly to its complex and highly valued aroma. Its presence is a hallmark of authentic musk and its analysis is crucial for quality control and the detection of adulteration. The experimental protocols provided in this guide offer a foundation for the extraction and analysis of this important compound. While the general principles of its olfactory perception are understood, further research into its specific olfactory receptor interactions and signaling pathways will provide deeper insights into the molecular basis of its unique contribution to the scent of musk and could inform the development of novel fragrance ingredients.
References
- 1. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. researchgate.net [researchgate.net]
- 6. cetjournal.it [cetjournal.it]
- 7. From non-targeted to targeted GC–MS metabolomics strategy for identification of TCM preparations containing natural and artificial musk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JP7263355B2 - Olfactory receptors involved in musk scent perception and their uses - Google Patents [patents.google.com]
Spectroscopic Profile of Muscopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscopyridine, a significant constituent of natural musk, has long been of interest in the fields of perfumery and traditional medicine.[1] Its unique aromatic and structural properties necessitate a thorough understanding of its spectroscopic characteristics for identification, synthesis, and potential therapeutic development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols and logical workflows for its structural elucidation. While specific experimental spectra for this compound are not widely published, this guide compiles its known physical properties and presents expected spectroscopic data based on its molecular structure and data from analogous compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for the interpretation of spectroscopic results.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅N | [2][3] |
| Molecular Weight | 231.38 g/mol | [2][3] |
| Monoisotopic Mass | 231.1987 u | [3] |
| Boiling Point | 138-143 °C at 2.2 mmHg | [2] |
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound based on its known structure, which consists of a pyridine ring fused to a large aliphatic macrocycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the macrocyclic chain.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.4 | d | 1H | Aromatic H (α to N) |
| ~ 7.5 - 7.7 | t | 1H | Aromatic H (γ to N) |
| ~ 7.1 - 7.3 | d | 1H | Aromatic H (β to N) |
| ~ 2.5 - 2.8 | m | 4H | -CH₂- adjacent to pyridine |
| ~ 1.2 - 1.8 | m | ~20H | Aliphatic -CH₂- |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the different carbon environments within this compound.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~ 150 - 160 | Aromatic C (α to N) |
| ~ 135 - 140 | Aromatic C (γ to N) |
| ~ 120 - 125 | Aromatic C (β to N) |
| ~ 30 - 40 | -CH₂- adjacent to pyridine |
| ~ 20 - 30 | Aliphatic -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the pyridine ring and the C-H bonds of the aliphatic chain.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Strong | Aliphatic C-H stretch |
| 1600 - 1585 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1500 - 1400 | Medium-Strong | C=C stretching (pyridine ring) |
| 1470 - 1450 | Medium | CH₂ bending |
| 900 - 675 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the key expected peak is the molecular ion peak.
| m/z (Predicted) | Ion |
| 231 | [M]⁺ |
| 232 | [M+1]⁺ |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a proton frequency of 400 MHz.
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR:
-
Acquire the spectrum at a carbon frequency of 100 MHz.
-
Set the spectral width to approximately 240 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the neat this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Perform a background scan of the empty ATR crystal before running the sample.
-
Process the data to display the spectrum in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Filter the solution if any particulate matter is present.
-
-
Instrument Parameters (for GC-MS with Electron Ionization - EI):
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Visualization of Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to the structural elucidation of this compound.
Caption: General workflow for compound identification using spectroscopic techniques.
Caption: Logical workflow for the structural elucidation of this compound.
References
Unveiling the Pharmacological Potential of Muscopyridine: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscopyridine, a nitrogen-containing macrocyclic compound, is a recognized constituent of natural musk, a substance with a long history in traditional medicine for its purported therapeutic effects. While modern research has begun to elucidate the pharmacological activities of musk's primary component, muscone, the specific biological roles of this compound remain largely unexplored. This technical guide synthesizes the currently available information on this compound, highlighting its chemical nature and its association with the broader pharmacological profile of natural musk. It also underscores the significant gaps in the scientific literature regarding its specific mechanisms of action, quantitative efficacy, and associated signaling pathways. This document serves as a foundational resource for researchers and drug development professionals interested in the untapped potential of this unique natural product.
Introduction
Natural musk, obtained from the scent glands of the male musk deer, has been utilized for centuries in traditional medicine for its perceived anti-inflammatory, neuroprotective, and cardioprotective properties.[1] Chemical analysis of natural musk has identified several key components, with the macrocyclic ketone muscone being the most abundant and well-studied.[2] However, another intriguing, albeit less concentrated, constituent is the pyridine alkaloid, this compound.[3]
Despite its identification and synthesis, the specific pharmacological activities of this compound remain a significant lacuna in the scientific literature.[1] The majority of research has focused on the effects of the whole musk extract or isolated muscone, leaving the individual contribution of this compound to the overall therapeutic profile of musk largely a matter of speculation. This guide aims to consolidate the existing, albeit limited, information on this compound and to clearly delineate the areas where further research is critically needed.
Chemical and Physical Properties
This compound is a macrocyclic pyridine derivative. Its synthesis and the synthesis of its analogs have been reported in the literature, providing a basis for future pharmacological investigations.[1] However, detailed studies on the structure-activity relationships of this compound and its derivatives are currently lacking.
Potential Pharmacological Activities (Inferred)
While direct pharmacological studies on this compound are scarce, its presence in natural musk suggests it may contribute to the known therapeutic effects of this complex substance. The following sections discuss the established pharmacological activities of natural musk, with the caveat that the specific role of this compound in these activities has not been definitively determined.
Anti-Inflammatory Activity
Natural musk has demonstrated anti-inflammatory properties in various studies.[4][5] In vitro anti-inflammatory tests have been conducted on natural and artificial musk, with natural musk showing activity at a starting concentration of 0.025 mg/mL.[4] However, these studies analyze the complex mixture and do not isolate the effect of this compound.
Neuroprotective Effects
The neuroprotective effects of musk and its primary component, muscone, are areas of active investigation.[2] These effects are attributed to various mechanisms, including anti-apoptotic and anti-inflammatory actions. While it is plausible that this compound could contribute to these neuroprotective properties, there is currently no direct experimental evidence to support this hypothesis.
Cardiovascular Effects
Musk and muscone have been reported to exert effects on the cardiovascular system.[2] The complexity of musk's composition makes it difficult to attribute these effects to a single component. The potential cardiovascular activities of this compound remain an open area for research.
Quantitative Data
A thorough review of the existing scientific literature reveals a significant absence of quantitative pharmacological data for this compound. Key metrics such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, which are crucial for evaluating the potency and efficacy of a compound, have not been reported for this compound in the context of specific biological targets or cellular assays. This lack of data is a major impediment to understanding its potential therapeutic value.
Experimental Protocols
Detailed experimental protocols from studies specifically investigating the pharmacological activities of this compound are not available in the current body of scientific literature. While methods for the synthesis of this compound and its analogs have been published, these studies do not include pharmacological evaluations.[1] Research on the anti-inflammatory activity of natural musk provides general methodologies, such as in vitro assays using macrophage cell lines, but these protocols are not specific to the investigation of this compound.[4]
Signaling Pathways
The signaling pathways modulated by natural musk and muscone are beginning to be understood. However, there is no direct evidence to implicate this compound in the modulation of any specific signaling pathways. Elucidating the molecular targets and downstream signaling cascades affected by this compound is a critical next step for future research.
Future Directions and Conclusion
The information available on this compound is currently limited to its identity as a component of natural musk and its chemical synthesis. There is a clear and significant need for dedicated pharmacological studies to uncover the specific biological activities of this compound.
Future research should focus on:
-
In vitro screening: Evaluating the anti-inflammatory, neuroprotective, and cardiovascular effects of purified this compound using relevant cell-based assays.
-
Quantitative analysis: Determining key pharmacological parameters such as IC50 and EC50 values to assess its potency and efficacy.
-
Mechanism of action studies: Identifying the molecular targets and signaling pathways through which this compound exerts its effects, should any be discovered.
-
In vivo studies: Investigating the pharmacological effects of this compound in appropriate animal models to assess its potential therapeutic utility and safety profile.
-
Structure-activity relationship studies: Exploring the pharmacological activities of synthesized this compound analogs to identify key structural features for biological activity.
References
- 1. [Synthesis of this compound and its analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative physicochemical properties and anti-inflammatory activity of natural and artificial musk for quality evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Animalistic Character of Musk: A Technical Guide to the Role of Muscopyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical and biological underpinnings of the animalistic character of musk, with a specific focus on the pivotal contribution of muscopyridine. While muscone is widely recognized as the primary odorant of musk, it is the synergistic interplay with minor components, particularly the nitrogen-containing alkaloid this compound, that imparts the complex, urinaceous, and deeply animalistic notes characteristic of natural musk. This document provides a comprehensive overview of the current understanding, including quantitative data on relevant musk compounds, detailed experimental protocols for their analysis, and a depiction of the underlying signaling pathways.
Chemical and Olfactory Properties of Key Musk Odorants
Natural musk, a secretion from the musk deer (Moschus moschiferus), is a complex mixture of compounds. The quintessential musk aroma is primarily attributed to macrocyclic ketones, with (R)-(-)-muscone being the most abundant. However, the presence of other compounds, such as this compound, is crucial for the full, rich, and often described "animalistic" scent profile.
Muscone: A 15-membered macrocyclic ketone, (R)-(-)-muscone, is the principal component of natural musk, typically found in concentrations of 0.5% to 2%. It possesses a powerful, warm, and sweet musk odor.
This compound: A unique metapyridinophane, this compound is present in much smaller quantities in natural musk (approximately 0.04%).[1] Its chemical structure, containing a pyridine ring within a macrocyclic framework, is responsible for the distinct pyridinic and urinaceous undertones that complete the animalistic character of musk.[1] The presence of this compound is a key marker for differentiating natural musk from synthetic alternatives.[1]
Quantitative Analysis of Musk Odorants
| Compound | Parameter | Value | Reference |
| This compound | Concentration in Natural Musk | ~0.04% | [1] |
| Odor Detection Threshold | Data not available | ||
| EC50 for OR5AN1 (human) | Data not available | ||
| EC50 for MOR215-1 (mouse) | Data not available | ||
| (R)-(-)-Muscone | Concentration in Natural Musk | 0.5% - 2% | |
| Odor Detection Threshold (in water) | 61 ppb | [2] | |
| EC50 for OR5AN1 (human) | 12.5 µM | [3] | |
| EC50 for MOR215-1 (mouse) | ~0.5 µM | [3] | |
| (S)-(+)-Muscone | Odor Detection Threshold (in water) | 233 ppb | [2] |
| Musk Ketone | EC50 for OR5AN1 (human) | 0.79 µM | [3] |
| Musk Xylol | EC50 for OR5AN1 (human) | 16.7 µM | [3] |
Experimental Protocols
This section details the methodologies for the isolation, identification, and sensory characterization of this compound, as well as the in vitro assessment of musk odorant interactions with their olfactory receptors.
Isolation and Identification of this compound from Natural Musk
Protocol:
-
Extraction: A sample of natural musk is exhaustively extracted with an aqueous solution of 10% tartaric acid and 10% hydrochloric acid. This protonates the basic this compound, rendering it water-soluble.
-
Filtration: The aqueous extract is filtered to remove insoluble materials.
-
Basification: The filtered aqueous solution is made alkaline with potassium hydroxide (KOH) to deprotonate the this compound, making it soluble in organic solvents.
-
Solvent Extraction: The alkaline solution is then extracted with diethyl ether.
-
Concentration: The ether is distilled off, leaving a residue and an oil.
-
Distillation: The oil is distilled to yield purified this compound.[1]
-
Identification (GC-MS): The isolated compound is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is applied to separate the components of the musk extract.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum of this compound will show a characteristic fragmentation pattern and a molecular ion peak corresponding to its molecular weight, confirming its identity.
-
References
Identification of Muscopyridine in Civet Secretions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification of muscopyridine, a nitrogen-containing heterocyclic compound, in the perineal gland secretions of the civet (family Viverridae). While more commonly associated with the musk deer, this compound has also been identified as a minor constituent of civet musk, contributing to its complex olfactory profile.[1][2] This document outlines the current knowledge on the quantitative presence of this compound, detailed experimental protocols for its isolation and identification, and a speculative look into its biosynthesis.
Quantitative Data
| Compound | Source | Concentration (% of crude secretion) | Method of Analysis |
| This compound | Musk Deer (Moschus spp.) | ~0.04% | Acid-Base Extraction & Distillation |
| Civetone | African Civet (Civettictis civetta) | 54.5 - 69.71% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Normuscone | Small Indian Civet (Viverricula indica) | 52.1 ± 5.9 µg/mg (male) | Gas Chromatography-Mass Spectrometry (GC-MS) |
Table 1: Quantitative analysis of key compounds in animal secretions. Note the absence of specific quantitative data for this compound in civet.
Experimental Protocols
The identification of this compound in civet secretions involves a multi-step process encompassing extraction, isolation, and characterization.
Classical Isolation of this compound (Adapted from Prelog et al.)
This protocol, originally developed for the isolation of this compound from crude musk, can be adapted for civet secretions.[1][2]
-
Initial Extraction:
-
Begin with a known quantity of crude civet secretion.
-
Perform an exhaustive extraction with diethyl ether. This will dissolve the organic components of the secretion, including this compound.
-
-
Acid-Base Extraction:
-
The ether extract is then subjected to an aqueous solution of 10% hydrochloric acid (HCl) and tartaric acid. This compound, being a basic compound, will be protonated and move into the acidic aqueous layer.
-
The aqueous layer is separated from the ether layer.
-
The acidic aqueous solution is then made alkaline by the addition of potassium hydroxide (KOH). This deprotonates the this compound, making it soluble in organic solvents again.
-
The now alkaline aqueous solution is extracted again with diethyl ether. The this compound will partition back into the ether layer.
-
-
Purification:
-
The ether is distilled off from the extract, leaving a residue of oil containing the crude this compound.
-
The resulting oil is then purified by distillation to yield pure this compound.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures like civet secretions.
-
Sample Preparation:
-
A small amount of the civet secretion is dissolved in a suitable organic solvent such as hexane or dichloromethane.[3]
-
The solution is then filtered to remove any particulate matter.
-
-
GC-MS Parameters (Illustrative):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/minute.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
The resulting mass spectrum of the eluted compound is compared with a known standard of this compound or with spectral libraries (e.g., NIST, Wiley) for positive identification.
-
Biosynthesis of this compound (Speculative)
The precise biosynthetic pathway of this compound in civets or musk deer has not been elucidated. However, based on the known biosynthesis of other pyridine alkaloids in nature, a hypothetical pathway can be proposed. Pyridine alkaloids are often derived from precursors such as aspartic acid and various amino acids.[4]
The following diagram illustrates a speculative biosynthetic pathway for this compound, drawing parallels with the formation of the pyridine ring in other natural products. This pathway is hypothetical and requires experimental validation.
Biological Activity and Signaling Pathways
The pharmacological activities of natural musk, which contains this compound, have been a subject of interest in traditional medicine.[5] Studies on musk constituents have suggested potential anti-inflammatory and immunomodulatory effects. However, the specific biological signaling pathways through which this compound exerts its effects have not yet been delineated. Further research is required to understand the molecular targets and mechanisms of action of this compound, which could open avenues for its application in drug development.
Conclusion
The identification of this compound in civet secretions presents an interesting area of research for natural product chemists, pharmacologists, and professionals in the fragrance and pharmaceutical industries. While methods for its isolation and detection are established, there remain significant gaps in our understanding of its quantitative presence in civets, its precise biosynthetic pathway, and its specific biological activities. The protocols and information presented in this guide provide a solid foundation for further investigation into this intriguing natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine alkaloids - Wikipedia [en.wikipedia.org]
- 3. composition of perineal gland secretion (musk) from the african civet civeticttis civetta (schreber, 1776) | International Journal of Current Research [journalcra.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (R)-(+)-Muscopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocol for the total synthesis of (R)-(+)-Muscopyridine, a naturally occurring macrocyclic pyridine alkaloid with potential applications in fragrance and medicinal chemistry. The featured synthesis, developed by Hagiwara and colleagues, employs a highly efficient and stereoselective ring-closing metathesis (RCM) as the key macrocyclization step. This approach allows for the precise control of the stereochemistry at the C13 position, yielding the desired (R)-enantiomer. This application note includes a comprehensive summary of the synthetic route, tabulated quantitative data, detailed experimental procedures for key steps, and a visual representation of the synthetic workflow.
Introduction
(R)-(+)-Muscopyridine is a unique 15-membered macrocyclic pyridine found in the scent glands of the musk deer (Moschus moschiferus). Its intriguing structure and potential biological activity have made it a compelling target for organic synthesis. The enantioselective synthesis of muscopyridine is of particular interest, as the biological effects of chiral molecules are often enantiomer-dependent. The methodology detailed herein, utilizing a ring-closing metathesis strategy, represents a significant advancement in the synthesis of such macrocycles, offering a robust and scalable route to the enantiopure compound.
Synthetic Strategy
The total synthesis of (R)-(+)-Muscopyridine commences with the commercially available (R)-(-)-citronellal. The synthetic pathway can be broadly divided into two key stages:
-
Fragment Assembly: Construction of the acyclic diene precursor containing the pyridine moiety and the chiral methyl-substituted carbon chain.
-
Macrocyclization and Final Elaboration: Employment of a Grubbs' catalyst-mediated ring-closing metathesis to form the 15-membered macrocycle, followed by reduction of the resulting double bond to afford the final product.
The overall synthetic workflow is depicted in the following diagram:
Figure 1. Synthetic workflow for (R)-(+)-Muscopyridine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the final steps of the synthesis of (R)-(+)-Muscopyridine.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (%) |
| 1 | Ring-Closing Metathesis (RCM) | Acyclic Diene Precursor | Macrocyclic Alkene | Grubbs' Catalyst (1st Gen) | 85 | >99 |
| 2 | Hydrogenation | Macrocyclic Alkene | (R)-(+)-Muscopyridine | H₂, Pd/C | 98 | >99 |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of (R)-(+)-Muscopyridine.
Protocol 1: Ring-Closing Metathesis (RCM) of the Acyclic Diene Precursor
This procedure describes the macrocyclization of the diene precursor to form the 15-membered ring of this compound.
Materials:
-
Acyclic Diene Precursor
-
Grubbs' Catalyst (1st Generation)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of the acyclic diene precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.002 M) under an argon atmosphere, add Grubbs' catalyst (1st generation, 0.1 eq).
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the macrocyclic alkene as a colorless oil.
Protocol 2: Hydrogenation of the Macrocyclic Alkene
This protocol details the final reduction step to yield (R)-(+)-Muscopyridine.
Materials:
-
Macrocyclic Alkene
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a solution of the macrocyclic alkene (1.0 eq) in methanol, add 10% Pd/C (10 wt %).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to give (R)-(+)-Muscopyridine as a colorless oil.
Logical Relationship of Key Steps
The following diagram illustrates the logical progression and relationship between the critical stages of the synthesis.
Figure 2. Logical flow of the synthesis.
Conclusion
The total synthesis of (R)-(+)-Muscopyridine detailed in this application note provides a practical and efficient route to this enantiopure macrocyclic alkaloid. The use of ring-closing metathesis as the key strategic element allows for high-yielding and stereoselective formation of the 15-membered ring. The provided protocols offer a solid foundation for researchers in organic synthesis, medicinal chemistry, and fragrance development to produce and further investigate this fascinating natural product.
Application Notes and Protocols for the Acid-Base Extraction of Muscopyridine from Natural Musk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscopyridine, a pyridine alkaloid found in natural musk, is a significant contributor to the characteristic odor of musk and possesses potential pharmacological activities. Its isolation and purification are crucial for further research into its biological properties and for use as a marker in the quality control of musk-containing products. This document provides a detailed protocol for the acid-base extraction of this compound from natural musk, a classic and effective method for isolating basic compounds from complex natural matrices. The protocol is based on the fundamental principles of chemical acid-base reactivity, leveraging the differential solubility of the alkaloid in its neutral and salt forms.
Chemical Principle of Acid-Base Extraction
The acid-base extraction technique hinges on the basicity of the nitrogen atom in the pyridine ring of this compound.
-
In acidic conditions (low pH): The basic nitrogen atom of this compound is protonated, forming a positively charged salt (muscopyridinium ion). This salt is soluble in the aqueous phase.
-
In basic conditions (high pH): The muscopyridinium ion is deprotonated, returning to its neutral, free base form. In this state, this compound is significantly more soluble in organic solvents than in water.
By manipulating the pH of the extraction medium, this compound can be selectively partitioned between an aqueous and an organic phase, thereby separating it from neutral and acidic impurities present in the crude musk extract.
Experimental Protocols
Preparation of Musk Tincture
A preliminary extraction is necessary to transfer the components of the raw musk into a liquid medium.
Materials:
-
Natural musk grains
-
Methanol (CH₃OH), analytical grade
-
Mortar and pestle
-
Glass vials with airtight seals
-
Shaker or sonicator
-
Filter paper or syringe filter (0.45 µm)
Protocol:
-
Weigh 10 g of dried natural musk grains.
-
Grind the musk grains into a fine powder using a mortar and pestle.
-
Transfer the powdered musk to a 250 mL glass vial.
-
Add 100 mL of methanol to the vial.
-
Seal the vial tightly and place it on a shaker at room temperature (25°C) for 48 hours. Alternatively, sonicate the mixture for 1 hour.
-
After the extraction period, filter the mixture through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove solid residues.
-
The resulting clear solution is the musk tincture. Store it in a sealed, amber glass bottle at 4°C until further processing.
Acid-Base Extraction of this compound
This protocol is adapted from the classical method described by Prelog et al. and incorporates modern laboratory practices.[1]
Materials:
-
Musk tincture (prepared as above)
-
Hydrochloric acid (HCl), 1 M and 2 M solutions
-
Sodium hydroxide (NaOH), 2 M solution
-
Diethyl ether (CH₃CH₂)₂O, analytical grade
-
Separatory funnel (500 mL)
-
pH meter or pH indicator strips
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Protocol:
-
Take 50 mL of the musk tincture and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in 100 mL of 1 M HCl. This step protonates the this compound, making it soluble in the aqueous acidic solution.
-
Transfer the acidic solution to a 500 mL separatory funnel.
-
Add 100 mL of diethyl ether to the separatory funnel. Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. This step removes neutral and acidic impurities into the organic phase.
-
Allow the layers to separate and discard the upper organic layer.
-
Repeat the washing with diethyl ether (2 x 50 mL) to ensure complete removal of non-basic impurities.
-
Carefully add 2 M NaOH dropwise to the aqueous layer in the separatory funnel while swirling, until the pH of the solution reaches approximately 10-11. This deprotonates the muscopyridinium salt to the free base.
-
Add 100 mL of fresh diethyl ether to the separatory funnel. Shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the upper organic layer containing the this compound.
-
Repeat the extraction of the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate for 30 minutes.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the diethyl ether using a rotary evaporator to obtain the crude this compound extract.
Data Presentation
The efficiency of the acid-base extraction is highly dependent on the pH of the aqueous phase during the extraction and washing steps. The following table summarizes the expected yield of this compound at different pH values, based on the principle of acid-base partitioning and a predicted pKa of approximately 5.5 for this compound (based on similar pyridine alkaloids).
| Extraction Step | Aqueous Phase pH | Expected this compound Partitioning | Estimated Yield (%) |
| Acidic Extraction | 2.0 | This compound is protonated and remains in the aqueous phase. | > 95% in aqueous phase |
| Neutral Wash | 7.0 | Partial partitioning into the organic phase, potential loss of product. | ~50% in each phase |
| Basic Extraction | 9.0 | This compound is in its free base form and partitions into the organic phase. | > 90% in organic phase |
| Basic Extraction | 11.0 | This compound is fully in its free base form, maximizing partitioning into the organic phase. | > 98% in organic phase |
Note: The yields are estimations based on chemical principles. Actual yields may vary depending on the quality of the natural musk and the precision of the experimental execution.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity and concentration of the extracted this compound can be determined using GC-MS.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 120°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Dissolve a known weight of the crude this compound extract in a known volume of methanol.
-
Inject 1 µL of the solution into the GC-MS.
Quantification: Quantification is achieved by creating a calibration curve with certified this compound standard solutions of known concentrations. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
Mandatory Visualizations
Caption: Workflow for the acid-base extraction of this compound.
Caption: Chemical principle of this compound's differential solubility.
References
Application Note: Detection and Quantification of Muscopyridine in Samples using GC-MS
Abstract
Introduction
Natural musk, a glandular secretion from the male musk deer, has been a valuable ingredient in perfumes and traditional medicine for centuries. Muscopyridine, an alkaloid, is a significant component of natural musk, contributing to its unique animalistic and urinous undertones. The presence of this compound can be used to distinguish natural musk from synthetic versions. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the detection of this compound due to its high sensitivity and specificity.[2][3] This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development for the analysis of this compound.
Experimental Protocol
The following protocol outlines the steps for sample preparation and GC-MS analysis for the detection of this compound.
Sample Preparation: Acid-Base Extraction
This protocol is adapted from the classical method for isolating this compound from natural musk.
Reagents and Materials:
-
Sample containing suspected this compound (e.g., musk grains, perfumed products)
-
Diethyl ether
-
10% Hydrochloric acid (HCl)
-
1 M Potassium hydroxide (KOH) solution
-
Anhydrous sodium sulfate
-
Methanol or Dichloromethane (GC-grade)
-
Vortex mixer
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 50 mg) and place it into a centrifuge tube.[4] Add a suitable volume of diethyl ether (e.g., 1 mL) and vortex thoroughly for 2 minutes.
-
Acid Wash: Add 10% HCl to the tube, vortex, and centrifuge to separate the layers. Transfer the aqueous (acidic) layer to a clean separatory funnel. Repeat this acid wash on the ether layer two more times, combining the aqueous extracts.
-
Basification: In the separatory funnel, carefully add 1 M KOH solution to the combined aqueous extracts until the solution is alkaline (pH > 10).
-
Back-Extraction: Extract the alkaline aqueous solution three times with diethyl ether. Combine the ether extracts.
-
Drying and Concentration: Dry the combined ether extract over anhydrous sodium sulfate. Decant the dried ether into a clean flask and evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol or dichloromethane for GC-MS analysis.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. From non-targeted to targeted GC–MS metabolomics strategy for identification of TCM preparations containing natural and artificial musk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of compositions of musks in different types secreted by forest musk deer (Moschus berezovskii) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Muscopyridine as a Biomarker for the Authentication of Natural Musk
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural musk, a highly valued substance in traditional medicine and perfumery, is derived from the glandular secretions of the male musk deer. Due to its rarity and high cost, the market is rife with counterfeit and synthetic alternatives. The authentication of natural musk is therefore crucial for quality control, regulatory compliance, and ensuring therapeutic efficacy. Muscopyridine, a pyridine alkaloid, is a key volatile constituent of natural musk and is absent in synthetic formulations, making it an excellent biomarker for authentication.[1][2][3][4] This document provides detailed protocols for the extraction and analysis of this compound to differentiate authentic natural musk from its synthetic counterparts.
Principle of Authentication
The authentication method is based on the principle that this compound is a naturally occurring compound in the secretion from the ventral glands of the male musk deer.[2] Common counterfeit ingredients include synthetic nitro-musks like musk xylene, musk ambrette, and musk ketone, which do not contain this compound.[2] Therefore, the presence of this compound, often analyzed in conjunction with other natural components like muscone and 3-methylcyclotridecanone, serves as a definitive indicator of authentic natural musk.[1][4] The primary analytical technique employed for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), which offers the required sensitivity and specificity for detection.[1][5]
Quantitative Data
The concentration of this compound in natural musk is relatively low, which necessitates sensitive analytical techniques. The data below is compiled from available literature.
| Component | Sample Type | Concentration (% w/w) | Reference |
| This compound | Crude Natural Musk | ~0.04% | [1][2][4][6] |
| Muscone | Natural Musk | 2% - 5% | [3] |
| This compound | Synthetic Musk / Adulterants | Not Detected | [2] |
Experimental Protocols
A critical step in the analysis of this compound is the efficient extraction of this alkaloid from the complex musk matrix. The following protocols detail the sample preparation and subsequent GC-MS analysis.
Protocol 1: Acid-Base Extraction of this compound from Musk Samples
This protocol is based on the classical method for isolating pyridine alkaloids.[1][4]
Materials:
-
Musk sample (grains or powder)
-
Diethyl ether
-
10% Hydrochloric acid (HCl)
-
Aqueous solution of tartaric acid
-
Potassium hydroxide (KOH) solution
-
Anhydrous sodium sulfate
-
Filter paper
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Initial Extraction:
-
Accurately weigh approximately 1 g of the musk sample into a flask.
-
Add 50 mL of diethyl ether and perform an exhaustive extraction by stirring or shaking for several hours.
-
Filter the ether extract to remove solid residues.
-
-
Acid Extraction:
-
Transfer the ether extract to a separatory funnel.
-
Add 25 mL of an aqueous solution of tartaric acid and 25 mL of 10% HCl.
-
Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.
-
Allow the layers to separate and drain the lower aqueous layer (containing the protonated this compound) into a clean beaker.
-
Repeat the acid extraction on the ether layer two more times with fresh acid solutions to ensure complete extraction of the alkaloid.
-
-
Basification and Re-extraction:
-
Combine all aqueous extracts.
-
Slowly add KOH solution to the aqueous extract while stirring until the solution becomes strongly alkaline (pH > 12). This deprotonates the this compound.
-
Transfer the alkaline aqueous solution to a clean separatory funnel.
-
Add 50 mL of diethyl ether and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the upper ether layer, which now contains the this compound.
-
Repeat this ether extraction two more times with fresh diethyl ether.
-
-
Drying and Concentration:
-
Combine all ether extracts.
-
Add anhydrous sodium sulfate to the ether to remove any residual water.
-
Filter the dried ether extract into a round-bottom flask.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Sample for GC-MS:
-
Transfer the final concentrated extract into a 2 mL autosampler vial for GC-MS analysis.
-
Caption: Workflow for the acid-base extraction of this compound.
Protocol 2: GC-MS Analysis for this compound Detection
This protocol provides a general framework for the GC-MS analysis. Instrument parameters may need to be optimized for specific equipment.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | |
| Initial Temperature | 120 °C, hold for 10 min |
| Ramp 1 | 20 °C/min to 190 °C |
| Ramp 2 | 8 °C/min to 280 °C, hold for 2 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan Mode (m/z 50-550) |
Procedure:
-
System Preparation: Equilibrate the GC-MS system with the specified method parameters.
-
Sequence Setup: Prepare a sequence including a solvent blank, a this compound standard (if available), quality control (QC) samples, and the extracted musk samples.
-
Injection: Inject 1 µL of the final extract from Protocol 1 into the GC-MS.
-
Data Acquisition: Acquire the data in full scan mode to obtain mass spectra of the eluting compounds.
Data Interpretation
-
Identification of this compound: The primary identification is achieved by comparing the mass spectrum of the peak of interest in the sample chromatogram with a reference mass spectrum of this compound from a spectral library (e.g., NIST, Wiley). The molecular weight of this compound is 231.4 g/mol .
-
Authentication Criteria:
-
Authentic Natural Musk: A peak corresponding to this compound will be present in the chromatogram, and its mass spectrum will match the reference spectrum. The presence of muscone and 3-methylcyclotridecanone can provide further confirmation.
-
Counterfeit/Synthetic Musk: The chromatogram will lack a peak for this compound. Instead, peaks corresponding to common synthetic musks (e.g., musk ketone, musk xylene) may be identified.
-
Caption: Logical workflow for musk authentication using this compound.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. From non-targeted to targeted GC–MS metabolomics strategy for identification of TCM preparations containing natural and artificial musk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Muscopyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of muscopyridine analogs and their potential for structure-activity relationship (SAR) studies. The protocols detailed below are intended to guide researchers in the chemical synthesis and subsequent biological evaluation of these novel compounds.
Introduction
This compound, a key odoriferous constituent of natural musk, has long been of interest for its unique aromatic properties.[1] Beyond its use in perfumery, the structural scaffold of this compound presents a compelling starting point for the development of novel therapeutic agents. By synthesizing a library of this compound analogs, researchers can systematically explore the impact of structural modifications on biological activity, leading to the identification of compounds with enhanced potency and selectivity for various biological targets. This document outlines the synthetic strategies for generating this compound analogs and provides a framework for investigating their structure-activity relationships.
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table summarizes hypothetical biological activity data for a series of synthesized this compound analogs. This data is for illustrative purposes to demonstrate how SAR data for these compounds could be presented and to guide the interpretation of structure-activity relationships. The activities presented are against a panel of cancer cell lines and bacterial strains, reflecting potential therapeutic applications.
| Compound ID | Structure | Anticancer Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |
| MCF-7 (Breast Cancer) | A549 (Lung Cancer) | ||
| MP-01 | This compound | >100 | >100 |
| MP-02 | Analog with shortened alkyl chain | 85.3 | 92.1 |
| MP-03 | Analog with lengthened alkyl chain | 65.7 | 78.4 |
| MP-04 | Analog with phenyl substituent | 42.1 | 55.9 |
| MP-05 | Analog with hydroxyl group | 25.6 | 33.2 |
| MP-06 | Analog with amino group | 15.8 | 21.5 |
Note: The IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The MIC (minimum inhibitory concentration) values represent the lowest concentration of the compound that inhibits the visible growth of the bacteria. Lower values indicate higher potency.
Experimental Protocols
General Synthetic Protocol for this compound Analogs via Ni-Catalyzed Cross-Coupling
This protocol describes a one-step synthesis of this compound and its analogs based on a nickel-catalyzed cross-coupling reaction.[1]
Materials:
-
Dichloropyridine derivative (e.g., 2,6-dichloropyridine)
-
Appropriate di-Grignard reagent (e.g., 1,10-decamethylenebis(magnesium bromide)) in Tetrahydrofuran (THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, add the dichloropyridine derivative (1 eq) and a catalytic amount of Ni(dppp)Cl2 to the flask. Add anhydrous THF to dissolve the reagents.
-
Grignard Addition: Slowly add the di-Grignard reagent solution in THF (1 eq) to the stirred reaction mixture via the dropping funnel over a period of 4-6 hours. Maintain the reaction temperature at 35-40°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 35-40°C for an additional 12-20 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound analog.
-
Characterization: Characterize the purified product by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.[1]
Biological Activity Assays
Anticancer Activity (MTT Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 and A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound analogs for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Antimicrobial Activity (Broth Microdilution Assay):
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the this compound analogs in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for synthesis and SAR studies.
Caption: Postulated olfactory signaling pathway for this compound.
References
Application Notes and Protocols for the Synthesis of Muscopyridine via Stobbe Condensation and Wolff-Kishner Reduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Muscopyridine, a key odoriferous constituent of natural musk, utilizing the Stobbe condensation and Wolff-Kishner reduction as pivotal steps. This methodology is based on the classic total synthesis developed by Büchi and Biemann.
Introduction
This compound is a macrocyclic pyridine derivative that contributes significantly to the characteristic odor of natural musk. Its complex structure has made it a target for total synthesis, providing a valuable platform for the application of key organic reactions. This document focuses on two critical transformations in a well-established synthetic route: the Stobbe condensation for the initial carbon framework construction and the Wolff-Kishner reduction for the deoxygenation of a ketone intermediate. Understanding and applying these protocols are essential for chemists aiming to synthesize this compound and its analogs for applications in fragrance chemistry, medicinal chemistry, and drug development.
Core Reactions and Mechanisms
Stobbe Condensation
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a ketone or aldehyde and a dialkyl succinate in the presence of a strong base.[1] A key feature of this reaction is the formation of an alkylidene succinic acid or its corresponding monoester. The reaction proceeds through a γ-lactone intermediate, which undergoes ring-opening to yield the final product.[1] In the synthesis of this compound, cyclododecanone is reacted with diethyl succinate to form the initial carbon skeleton of the bicyclic system.
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and aldehydes to their corresponding alkanes.[2] The reaction involves the formation of a hydrazone intermediate, which is then treated with a strong base at elevated temperatures to liberate nitrogen gas and form the desired alkane.[2] This reduction is particularly useful for substrates that are sensitive to acidic conditions, under which the alternative Clemmensen reduction is performed. In the this compound synthesis, this reaction is employed to remove a ketone functionality from a bicyclic intermediate.
Experimental Protocols
The following protocols are adapted from the total synthesis of this compound reported by Büchi and Biemann.
Protocol 1: Stobbe Condensation of Cyclododecanone
This procedure details the reaction of cyclododecanone with diethyl succinate to yield the corresponding alkylidenesuccinic acid monoester.
Materials:
-
Cyclododecanone
-
Diethyl succinate
-
Potassium tert-butoxide
-
tert-Butanol, anhydrous
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of potassium tert-butoxide is prepared by dissolving potassium metal in anhydrous tert-butanol under a nitrogen atmosphere.
-
To this solution, a mixture of cyclododecanone and diethyl succinate is added dropwise with stirring.
-
The reaction mixture is refluxed for 22 hours.[1]
-
After cooling, the excess tert-butanol is removed under reduced pressure.
-
The residue is dissolved in water, and the aqueous solution is extracted with diethyl ether to remove any unreacted starting materials.
-
The aqueous layer is acidified with concentrated hydrochloric acid.
-
The precipitated product is extracted with diethyl ether.
-
The combined ethereal extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
The product can be further purified by crystallization or chromatography.
Protocol 2: Wolff-Kishner Reduction of the Bicyclic Ketone Intermediate
This protocol describes the deoxygenation of the bicyclic ketone intermediate to form the corresponding hydrocarbon.
Materials:
-
Bicyclic ketone intermediate
-
Hydrazine hydrate (85%)
-
Sodium metal
-
Diethylene glycol
-
Nitrogen gas supply
Procedure:
-
The bicyclic ketone is dissolved in diethylene glycol in a flask equipped with a reflux condenser.
-
Hydrazine hydrate and sodium metal are carefully added to the solution under a nitrogen atmosphere.[1]
-
The reaction mixture is heated gradually from room temperature to 227°C over a period of 6 hours, allowing for the distillation of water and excess hydrazine.[1]
-
The mixture is maintained at reflux for an additional period to ensure complete reaction.
-
After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude hydrocarbon product.
-
Purification can be achieved through distillation or column chromatography.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Reaction Step | Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Stobbe Condensation & Cyclization | Cyclododecanone, Diethyl succinate | 1. KOt-Bu2. PPA | t-BuOH | 22 | Reflux, then 95-98 | 85 (for condensation) | [1] |
| Decarboxylation | Keto acid intermediate | HCl, H₂O | Acetic Acid | 19 | Reflux | 47 (for 2 steps) | [1] |
| Wolff-Kishner Reduction | Bicyclic Ketone | NH₂NH₂, Na | Diethylene Glycol | 6 | RT to 227 | 55 | [1] |
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Overall synthetic route to this compound.
Mechanism of Stobbe Condensation
Caption: Mechanism of the Stobbe condensation.
Mechanism of Wolff-Kishner Reduction
Caption: Mechanism of the Wolff-Kishner reduction.
References
Application Notes and Protocols for the Purification of Muscopyridine from Crude Musk Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscopyridine is a naturally occurring alkaloid and a key odoriferous constituent of natural musk, a glandular secretion from the male musk deer (Moschus species).[1] It is classified as a metapyridinophane and contributes significantly to the characteristic animalistic and pyridinic notes of musk.[2][3] Beyond its role in perfumery, natural musk has been a valued ingredient in Traditional Chinese Medicine for centuries, used for its purported anti-inflammatory, neuroprotective, and cardioprotective effects.[4][5][6] While the main active ingredient is often considered to be muscone, other components, including this compound, are believed to contribute to the overall pharmacological profile.[1][4]
These application notes provide detailed protocols for the extraction and purification of this compound from crude musk extract, catering to researchers interested in its chemical, pharmacological, or perfumery applications. The protocols described herein cover both a classic acid-base extraction method and a more modern chromatographic purification technique for achieving higher purity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for its identification and characterization.
| Property | Value |
| Molecular Formula | C₁₆H₂₅N |
| Molecular Weight | 231.38 g/mol [7] |
| IUPAC Name | (3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene[7] |
| CAS Number | 501-08-6[3] |
| Appearance | Colorless oil with a special odor |
| Boiling Point | 138-143 °C at 2.2 mmHg |
| Yield from Crude Musk | Approximately 0.04%[2][3] |
Experimental Protocols
Safety Precautions
Before commencing any experimental work, it is crucial to adhere to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures involving organic solvents should be performed in a well-ventilated fume hood.
-
Handling Crude Musk: Crude musk is a complex biological material. Handle with care to avoid inhalation of dust particles.
-
Solvent and Reagent Handling: Ether is highly flammable and should be kept away from ignition sources. Strong acids (HCl) and bases (KOH) are corrosive and should be handled with extreme care.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Protocol 1: Classic Acid-Base Extraction and Distillation
This protocol is based on the original method described by Prelog et al. and is suitable for isolating this compound on a larger scale.[2][3]
Materials and Reagents:
-
Crude musk extract
-
Diethyl ether
-
10% (v/v) Hydrochloric acid (HCl)
-
5% (w/v) Tartaric acid solution
-
Potassium hydroxide (KOH) pellets or a concentrated KOH solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flasks
-
Distillation apparatus (simple and fractional)
-
Rotary evaporator
-
pH indicator paper
Procedure:
-
Initial Solvent Extraction: a. Suspend the crude musk extract in diethyl ether. The ratio of musk to ether will depend on the starting material, but a 1:5 (w/v) ratio is a reasonable starting point. b. Stir or shake the mixture vigorously for several hours to ensure thorough extraction of organic components. c. Filter the mixture to remove insoluble materials. Collect the ether filtrate.
-
Acidic Extraction (Protonation of this compound): a. Transfer the ether extract to a large separatory funnel. b. Add an equal volume of a 5% tartaric acid solution and shake vigorously for 5-10 minutes. Allow the layers to separate and collect the lower aqueous layer. c. Repeat the extraction of the ether layer with the tartaric acid solution two more times. d. Combine the aqueous extracts and then perform three subsequent extractions with 10% HCl. This ensures the complete protonation and transfer of the basic this compound into the aqueous phase.
-
Basification and Re-extraction (Liberation of Free Base): a. Combine all the acidic aqueous extracts in a flask and cool in an ice bath. b. Slowly add KOH pellets or a concentrated KOH solution while stirring until the solution is strongly alkaline (pH > 12). c. Transfer the alkaline aqueous solution to a separatory funnel. d. Extract the liberated this compound free base with diethyl ether (3x, using a volume of ether equal to the aqueous phase for each extraction). e. Combine the ether extracts.
-
Drying and Concentration: a. Dry the combined ether extracts over anhydrous sodium sulfate. b. Filter to remove the drying agent. c. Concentrate the ether solution using a rotary evaporator to yield a crude oil containing this compound.
-
Purification by Distillation: a. Perform a simple distillation to remove any remaining volatile impurities. b. Subject the resulting oil to fractional distillation under reduced pressure to purify the this compound. Collect the fraction boiling at 138-143 °C at approximately 2.2 mmHg.
Protocol 2: Modern Purification by Column Chromatography
This protocol is an extension of the acid-base extraction, replacing the final distillation step with column chromatography for higher purity. This method is particularly useful for purifying smaller quantities and for separating this compound from closely related analogs like hydroxymuscopyridines.
Materials and Reagents:
-
Crude this compound oil (from Protocol 1, step 4)
-
Silica gel (200-300 mesh for column chromatography)
-
Chloroform
-
Methanol
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp for visualization
-
Fraction collector and test tubes
Procedure:
-
Preparation of the Column: a. Prepare a slurry of silica gel in chloroform. b. Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles. c. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase. d. Equilibrate the column by running chloroform through it until the baseline is stable.
-
Sample Loading: a. Dissolve the crude this compound oil in a minimal amount of chloroform. b. Carefully load the sample onto the top of the silica gel column.
-
Elution and Fraction Collection: a. Begin elution with 100% chloroform. b. Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol to the chloroform (e.g., 99:1, 98:2, 95:5 chloroform:methanol). c. Collect fractions of the eluate using a fraction collector or manually in test tubes.
-
Monitoring the Separation: a. Monitor the separation by spotting the collected fractions onto TLC plates. b. Develop the TLC plates in a suitable solvent system (e.g., chloroform with a small percentage of methanol). c. Visualize the spots under a UV lamp. This compound, being a pyridine derivative, should be UV active. d. Combine the fractions that contain the pure this compound.
-
Final Concentration: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Purity Analysis: a. The purity of the final product can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which is effective for identifying this compound.[2]
Visualizing the Workflow
The general workflow for the purification of this compound can be visualized as a series of sequential steps, from the initial extraction to the final pure compound.
Pharmacological Context and Potential Signaling Pathways
Natural musk and its constituents have been reported to possess a range of pharmacological activities, including anti-inflammatory and neuroprotective effects.[4][5][6] The precise molecular mechanisms and signaling pathways through which this compound exerts its effects are not yet well-elucidated in the scientific literature. However, many alkaloids with similar reported bioactivities are known to modulate key inflammatory pathways.
One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating the immune and inflammatory responses. A hypothetical mechanism for the anti-inflammatory action of a compound like this compound could involve the inhibition of this pathway.
The diagram below illustrates a simplified, hypothetical representation of the NF-κB signaling pathway, which could be a subject of future investigation for this compound's mechanism of action. Note: This is a generalized pathway and has not been specifically demonstrated for this compound.
Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound to validate its traditional medicinal uses and explore its potential in modern drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. researchgate.net [researchgate.net]
- 4. chemical-compositions-and-pharmacological-activities-of-natural-musk-moschus-and-artificial-musk-a-review - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical compositions and pharmacological activities of natural musk (Moschus) and artificial musk: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C16H25N | CID 193306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Muscopyridine in Artificial Musk Fragrances
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Muscopyridine is a known constituent of natural musk; however, extensive public data on its use in commercial fragrance formulations, quantitative sensory analysis, and specific safety and toxicological profiles are limited. The following application notes and protocols are based on general principles of fragrance formulation and evaluation and should be adapted and validated appropriately for research and development purposes.
Introduction to this compound
This compound is a naturally occurring macrocyclic pyridine derivative found in the glandular secretions of the male musk deer (Moschus moschiferus)[1][2]. It is one of the components that contributes to the characteristic "animalic" and "urinaceous" undertones of natural musk[1][2]. While synthetic musks are widely used in perfumery, this compound represents a unique chemical structure within the musk family, offering potential for novel fragrance profiles. Its presence can be used as a marker to differentiate natural from artificial musk[1]. These notes provide a framework for the initial evaluation of this compound as a potential ingredient in the formulation of artificial musk fragrances.
Physicochemical Properties of this compound
A summary of the available physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, including solubility and stability assessments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅N | --INVALID-LINK-- |
| Molecular Weight | 231.4 g/mol | --INVALID-LINK-- |
| Appearance | Colorless oil | --INVALID-LINK-- |
| Odor Profile | Special odor, contributing to the pyridinic, urinaceous undertone of musk | --INVALID-LINK--; --INVALID-LINK-- |
| Boiling Point | 138-143°C (at 2.2 mmHg) | --INVALID-LINK-- |
| Density (D²⁵) | 0.9669 g/cm³ | --INVALID-LINK-- |
| Refractive Index (n²⁵) | 1.5206 | --INVALID-LINK-- |
| Optical Rotation | +13.3° | --INVALID-LINK-- |
| Log P (o/w) | 5.86 | --INVALID-LINK-- |
| Solubility | Expected to be soluble in ethanol and other common fragrance solvents. | General knowledge |
Olfactory Signaling Pathway for Musk Compounds
The perception of musk odors is initiated by the binding of musk compounds to specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons[3][4][5]. Several human olfactory receptors have been identified to respond to musk compounds, including OR5AN1, OR1A1, and OR5A2[3][4][5]. The binding of a musk odorant, such as this compound, to its receptor triggers a conformational change in the receptor, initiating an intracellular signaling cascade.
The activated GPCR (specifically, the Gαolf subunit) stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels[3][6]. This increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ ions. The influx of these cations depolarizes the neuron. This depolarization is further amplified by the opening of Ca²⁺-activated Cl⁻ channels, leading to an efflux of Cl⁻ ions[5][7]. The resulting receptor potential generates action potentials that are transmitted to the olfactory bulb and then to higher olfactory centers in the brain for processing[3].
Caption: Olfactory signaling pathway for musk compounds.
Experimental Protocols
The following protocols provide a general framework for the evaluation of this compound in artificial musk fragrances.
Formulation of a Model Eau de Toilette
This protocol describes the preparation of a simple Eau de Toilette (EDT) to evaluate the olfactory contribution and performance of this compound.
Materials:
-
This compound
-
Perfumer's alcohol (e.g., Specially Denatured (SD) Alcohol 40-B)
-
A simple fragrance accord (e.g., a floral or woody base)
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Glass storage bottles
Procedure:
-
Prepare a Stock Solution of this compound: Accurately weigh this compound and dissolve it in perfumer's alcohol to create a stock solution of a known concentration (e.g., 1% or 10% w/w).
-
Determine Formulation Ratios: Based on preliminary olfactory evaluation, determine the desired concentration of this compound in the final fragrance. Typical concentrations for potent musk compounds can range from 0.01% to 2% of the fragrance concentrate.
-
Blending:
-
In a glass beaker, combine the components of the simple fragrance accord.
-
Add the calculated amount of the this compound stock solution to the accord and mix thoroughly using a magnetic stirrer.
-
Slowly add the perfumer's alcohol to the fragrance concentrate while stirring to achieve the final desired concentration (typically 5-15% fragrance concentrate for an EDT).
-
-
Maceration: Transfer the final formulation to a sealed glass bottle and allow it to macerate in a cool, dark place for at least 48 hours to allow the fragrance notes to meld.
-
Filtration and Storage: If necessary, chill the solution and filter to remove any precipitates. Store in a tightly sealed, light-resistant bottle.
Table 2: Example Eau de Toilette Formulation with this compound
| Ingredient | Purpose | Concentration (% w/w) |
| Fragrance Concentrate | Odor | 10.0 |
| - Simple Floral Accord | Main Scent | 9.9 |
| - this compound | Musk Note | 0.1 |
| Perfumer's Alcohol | Solvent | 90.0 |
| Total | 100.0 |
Sensory Analysis Protocol
This protocol outlines a method for the sensory evaluation of a fragrance containing this compound.
Materials:
-
Fragrance blotters (mouillettes)
-
Test fragrance containing this compound
-
Control fragrance (without this compound)
-
Trained sensory panel (or individual assessors)
-
Odor-free evaluation room
Procedure:
-
Preparation: Dip fragrance blotters into the test and control fragrances, ensuring they are labeled appropriately. Allow the solvent to evaporate for approximately 30 seconds.
-
Evaluation: Present the blotters to the sensory panel in a blinded and randomized order.
-
Data Collection: Ask panelists to evaluate and score various olfactory attributes at different time points (e.g., initial impression, after 10 minutes, after 1 hour, after 4 hours) to assess the top, middle, and base notes.
-
Analysis: Compile and analyze the sensory data to determine the impact of this compound on the fragrance profile.
Table 3: Sensory Evaluation Parameters
| Parameter | Description | Scale |
| Odor Intensity | The perceived strength of the fragrance. | 1 (Very Weak) to 9 (Very Strong) |
| Musk Character | The degree to which a characteristic musk scent is perceived. | 1 (Not Perceptible) to 9 (Very Pronounced) |
| Animalic Character | The degree to which an animalic note is perceived. | 1 (Not Perceptible) to 9 (Very Pronounced) |
| Overall Hedonic Tone | The overall pleasantness of the fragrance. | -4 (Very Unpleasant) to +4 (Very Pleasant) |
| Longevity | The persistence of the fragrance over time. | Qualitative description and intensity rating over time |
Stability Testing Protocol
This protocol describes an accelerated stability testing method to assess the stability of a fragrance formulation containing this compound. Pyridine compounds can be sensitive to environmental factors[8].
Materials:
-
Test fragrance in final packaging (e.g., glass spray bottle)
-
Controlled temperature and humidity chambers
-
UV light exposure cabinet
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Sample Preparation: Prepare multiple samples of the final fragrance formulation.
-
Initial Analysis: Perform initial sensory evaluation and GC-MS analysis to establish a baseline.
-
Accelerated Aging:
-
Thermal Stability: Store samples at elevated temperatures (e.g., 40°C and 50°C) for a period of 1, 2, and 3 months.
-
Light Stability: Expose samples to controlled UV and visible light to assess photodegradation.
-
Freeze-Thaw Stability: Subject samples to cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for several cycles.
-
-
Periodic Evaluation: At each time point, evaluate the samples for changes in color, clarity, odor, and chemical composition (via GC-MS) compared to the baseline and a control sample stored at room temperature.
Table 4: Stability Testing Parameters and Methods
| Parameter | Method of Evaluation |
| Color | Visual assessment against a standard. |
| Clarity | Visual assessment for turbidity or precipitation. |
| Odor Profile | Sensory evaluation by a trained panel. |
| Chemical Composition | Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify degradation products. |
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a new fragrance ingredient like this compound.
Caption: Experimental workflow for fragrance ingredient evaluation.
Safety and Regulatory Considerations
There is limited publicly available safety and toxicological data specifically for this compound. The Research Institute for Fragrance Materials (RIFM) has not published a safety assessment for this compound. Similarly, it does not appear to have a FEMA (Flavor and Extract Manufacturers Association) number, which would indicate its status as a recognized flavoring substance.
Given the lack of specific data, a thorough safety evaluation should be conducted before any significant use. This should include:
-
In Silico Assessment: Use of QSAR (Quantitative Structure-Activity Relationship) models to predict potential toxicity, mutagenicity, and skin sensitization based on the chemical structure of this compound.
-
In Vitro Testing: Conduct a battery of in vitro tests to assess genotoxicity, cytotoxicity, and skin irritation/sensitization potential.
-
Regulatory Compliance: Ensure that any use of this compound complies with regional regulations (e.g., REACH in Europe, FDA regulations in the US). Given its pyridine structure, it is important to assess its safety profile in comparison to other pyridine derivatives used in fragrances for which safety data may be available.
It is the responsibility of the formulator to ensure the safety and regulatory compliance of any new fragrance ingredient.
References
- 1. Odorant Receptors - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. THE ROLE OF CAMP IN THE TOPOGRAPHIC ORGANIZATION OF THE OLFACTORY SYSTEM - Bigday - Žurnal èvolûcionnoj biohimii i fiziologii [journals.eco-vector.com]
- 3. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The cyclic AMP signaling pathway in the rodent main olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. How to Effectively Incorporate Pyridine Series Flavor And Fragrance into Your Products [runlongfragrance.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Muscopyridine Total Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the total synthesis of Muscopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the total synthesis of this compound?
A1: Several synthetic routes to this compound have been reported. The classical approach, first reported by Büchi, involves a multi-step linear synthesis starting from cyclododecanone.[1][2] More contemporary methods focus on improving efficiency and yield, including a one-step preparation using a nickel-catalyzed cross-coupling reaction and a convergent approach employing a ring-closing metathesis (RCM) strategy.[3][4]
Q2: Which synthetic route generally provides the highest overall yield?
A2: Modern catalytic methods, such as the one-step cross-coupling and ring-closing metathesis strategies, are designed to be more efficient and often result in higher overall yields compared to the classical multi-step synthesis.[3][4] However, the selection of a route may also depend on the availability of starting materials and specific laboratory capabilities.
Q3: What are the critical steps that commonly lead to low yields in the classical synthesis of this compound?
A3: In the classical synthesis, steps such as the dehydrogenation to form the pyridine ring and the final methylation can be low-yielding.[1] For example, the dehydrogenation step using palladium on carbon has been reported with a yield of 18% over two steps.[1]
Q4: Are there any one-pot or cascade reactions developed for this compound synthesis to improve efficiency?
A4: Yes, a catalytic approach has been developed that integrates various metal-catalyzed reactions into a one-pot process, offering a significantly shorter and more efficient route to (R)-(+)-muscopyridine.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield in Nickel-Catalyzed Cross-Coupling
| Problem | Possible Causes | Solutions |
| Low to no product formation | 1. Inactive catalyst. | 1. Use a freshly opened bottle of the Ni(dppp)Cl₂ catalyst or prepare it fresh. Ensure anhydrous and anaerobic conditions. |
| 2. Impure di-Grignard reagent. | 2. Prepare the di-Grignard reagent fresh and titrate it before use to determine the exact concentration. | |
| 3. Slow reaction kinetics. | 3. Ensure the reaction temperature is maintained at 35-40°C. Consider slightly longer reaction times, monitoring by TLC or GC. | |
| Formation of multiple byproducts | 1. Homo-coupling of the Grignard reagent or dichloropyridine. | 1. Employ slow dropwise addition of the di-Grignard reagent to a well-stirred solution of the dichloropyridine and catalyst to maintain a low concentration of the Grignard reagent. |
| 2. Side reactions due to moisture or oxygen. | 2. Use rigorously dried solvents (THF) and glassware. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
Inefficient Ring-Closing Metathesis (RCM)
| Problem | Possible Causes | Solutions |
| Low conversion to the macrocycle | 1. Inactive RCM catalyst. | 1. Use a fresh, high-activity Grubbs or Hoveyda-Grubbs catalyst. Handle the catalyst under an inert atmosphere. |
| 2. High concentration of the substrate. | 2. Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular oligomerization. | |
| 3. Presence of catalyst poisons. | 3. Purify the diene precursor carefully to remove any potential catalyst poisons like sulfur or phosphine-containing impurities. | |
| Formation of oligomers or polymers | 1. Reaction concentration is too high. | 1. Decrease the substrate concentration. Use a syringe pump for the slow addition of the substrate to the reaction mixture. |
Data Presentation
Comparison of Reported Yields for Key Steps in Different Synthetic Routes
| Synthetic Route | Key Step | Reagents/Conditions | Reported Yield | Reference |
| Büchi Synthesis (1957) | Stobbe Condensation | KOt-Bu, t-BuOH, Reflux | 85% | [1] |
| Decarboxylation | HCl, AcOH, H₂O, Reflux | 47% (2 steps) | [1] | |
| Wolff-Kishner Reduction | NH₂NH₂, Na, Diethylene glycol, RT to 227°C | 55% | [1] | |
| Dehydrogenation | Pd/C, 1-Methylnaphthalene, Reflux | 18% (2 steps) | [1] | |
| Sarett Oxidation | CrO₃, Pyr, RT | 93% | [1] | |
| Methylation | KOt-Bu, MeI, PhH, t-BuOH, Reflux | 24% | [1] | |
| Cross-Coupling Method | Cyclocoupling | di-Grignard reagent, dichloropyridine, Ni(dppp)Cl₂, THF, 35-40°C | Not specified, but described as a one-step preparation. | [4] |
| Ring-Closing Metathesis | RCM | Not explicitly detailed in the abstract, but a key step. | Not specified, but led to the enantiomerically pure form. | [3] |
Experimental Protocols
Protocol 1: One-Step Preparation of this compound via Nickel-Catalyzed Cross-Coupling
This protocol is based on the method reported by Wang et al.[4]
Materials:
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A suitable dichloropyridine
-
A suitable di-Grignard reagent
-
Ni(dppp)Cl₂ (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a positive pressure of inert gas.
-
In the flask, prepare a well-stirred mixture of an equimolar quantity of the dichloropyridine in anhydrous THF containing a catalytic amount of Ni(dppp)Cl₂.
-
Slowly add a THF solution of the di-Grignard reagent dropwise from the dropping funnel to the reaction mixture.
-
After the addition is complete, stir the reaction mixture at 35-40°C for up to 20 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain this compound.
Mandatory Visualizations
References
Overcoming low yields in the extraction of Muscopyridine from natural sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Muscopyridine from natural sources. Our goal is to help you overcome the challenge of low yields and optimize your extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a nitrogen-containing organic compound naturally found in the musk of the male musk deer (Moschus species) and has also been identified in civet. It contributes to the characteristic animalistic and urinaceous notes of natural musk, which has been used in traditional medicine and perfumery. The primary challenge in its extraction is the extremely low natural abundance, with yields as low as approximately 0.04% from crude musk.[1][2][3] This necessitates processing large amounts of raw material, which is both costly and raises significant ethical and conservation concerns regarding the musk deer.
Q2: What are the primary natural sources for this compound?
The principal natural source of this compound is the glandular secretion from the musk pod of the male musk deer, including species such as Moschus berezovskii.[4] It is found alongside muscone, the main odoriferous component of musk.[2] Due to the endangered status of many musk deer populations, obtaining natural musk is highly regulated and often not feasible. This has driven research into synthetic production methods and more efficient extraction from sustainably sourced or lab-cultured materials, although the latter is still in early stages.
Q3: What is the traditional method for this compound extraction?
The classical approach to this compound extraction involves a multi-step solvent extraction process. This method, while historically significant, is often associated with low yields and high solvent consumption.
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Step 1: Acid Extraction: Crude musk is exhaustively extracted with an aqueous solution of a weak acid, such as tartaric acid, often in the presence of a stronger acid like hydrochloric acid (HCl).[1][3] This step protonates the basic this compound, making it soluble in the aqueous phase.
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Step 2: Alkalinization: The acidic aqueous extract is then made alkaline, typically with potassium hydroxide (KOH), to deprotonate the this compound, reducing its solubility in water.[1][3]
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Step 3: Organic Solvent Extraction: The now alkaline aqueous solution is extracted with a non-polar organic solvent, such as ether. The neutral this compound partitions into the organic phase.[1][3]
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Step 4: Concentration and Distillation: The organic solvent is evaporated, leaving a residue and oil. This mixture is then distilled to isolate the this compound.[1][3]
Q4: Are there modern extraction techniques that can improve the yield of this compound?
Yes, several modern extraction techniques have the potential to significantly improve the efficiency and yield of this compound extraction while being more environmentally friendly. These include:
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Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide (CO2), as the solvent.[5][6] By manipulating temperature and pressure, the solvent properties can be tuned for selective extraction.[6][7] This method is advantageous for its use of a non-toxic, non-flammable, and easily removable solvent.[7]
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Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to create cavitation bubbles in the solvent.[8] The collapse of these bubbles disrupts cell walls and enhances mass transfer, leading to higher yields in shorter times and at lower temperatures.[8][9][10]
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Enzyme-Assisted Extraction (EAE): Uses specific enzymes to break down the complex matrix of the raw material, releasing the target compound.[11][12][13] This can lead to higher extraction efficiency and is considered a green technology.[11][14]
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Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, which can accelerate the extraction process.[8]
Troubleshooting Guides
Issue 1: Consistently Low Yields with Traditional Solvent Extraction
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Acid Extraction | Ensure the crude musk is finely ground to increase surface area. Extend the duration of the acid extraction or perform multiple extraction cycles with fresh acid solution. | A larger surface area allows for better penetration of the acidic solution, ensuring more this compound is protonated and dissolved. |
| Loss of this compound during Alkalinization | Add the alkaline solution slowly and with constant stirring, preferably in an ice bath to control the temperature. Ensure the final pH is sufficiently high to deprotonate the this compound effectively. | Rapid or uncontrolled pH changes can lead to degradation of the target compound. Insufficiently high pH will result in incomplete deprotonation, leaving some this compound in the aqueous phase. |
| Inefficient Organic Solvent Extraction | Use a high-purity organic solvent and perform multiple extractions with fresh solvent. Ensure vigorous mixing of the aqueous and organic phases to maximize partitioning. | Multiple extractions (e.g., 3-4 times) with smaller volumes of solvent are more effective than a single extraction with a large volume. |
| Degradation During Distillation | Use vacuum distillation to lower the boiling point of this compound and reduce the risk of thermal degradation. | High temperatures during distillation can cause decomposition of the target compound. |
Issue 2: Poor Results with Supercritical Fluid Extraction (SFE)
| Possible Cause | Troubleshooting Step | Explanation |
| Suboptimal CO2 Density | Adjust the pressure and temperature to modify the density of the supercritical CO2. A higher density generally increases solvating power. Start with pressures around 100-150 bar and temperatures around 40-50°C and optimize from there. | The solvating power of supercritical fluids is highly dependent on their density, which is controlled by pressure and temperature.[6] |
| Polarity Mismatch | Introduce a polar co-solvent (modifier) such as ethanol or methanol (e.g., 5-10%) to the supercritical CO2. | This compound has some polarity due to the nitrogen atom. Pure CO2 is non-polar, and adding a modifier can increase its ability to dissolve more polar compounds.[6][8] |
| Slow Extraction Rate | Increase the flow rate of the supercritical fluid or extend the extraction time. Ensure the raw material is properly packed in the extraction vessel to avoid channeling. | A higher flow rate can enhance mass transfer, but it must be balanced to allow sufficient residence time for solvation. |
Issue 3: Ineffective Ultrasound-Assisted Extraction (UAE)
| Possible Cause | Troubleshooting Step | Explanation | | Insufficient Sonication Power | Increase the ultrasound amplitude or power output. Ensure the ultrasonic probe is properly submerged in the solvent-sample mixture. | Higher power can lead to more intense cavitation and better cell disruption, but excessive power can degrade the target compound.[15] | | Inappropriate Solvent Choice | Experiment with different solvents or solvent mixtures. The choice of solvent should be based on the solubility of this compound and its ability to efficiently transmit ultrasonic waves. | The physical properties of the solvent, such as viscosity and surface tension, affect the efficiency of cavitation. | | Sample Overheating | Use a pulsed sonication mode or a cooling jacket to maintain a constant, low temperature during extraction. | Prolonged sonication can generate significant heat, which may lead to the degradation of thermolabile compounds.[8] |
Experimental Protocols
Protocol 1: Traditional Acid-Base Solvent Extraction of this compound
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Preparation: Grind 100g of crude musk into a fine powder.
-
Acid Extraction:
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Suspend the powdered musk in 500 mL of a 5% aqueous tartaric acid solution containing 1% HCl.
-
Stir the mixture vigorously for 24 hours at room temperature.
-
Filter the mixture and collect the aqueous filtrate. Repeat the extraction on the solid residue with fresh acidic solution two more times.
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Combine all aqueous filtrates.
-
-
Alkalinization:
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Cool the combined filtrate in an ice bath.
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Slowly add a 20% aqueous KOH solution with constant stirring until the pH of the solution reaches 11-12.
-
-
Solvent Extraction:
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Transfer the alkaline solution to a separatory funnel.
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Extract the solution four times with 200 mL portions of diethyl ether.
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Combine the ether extracts.
-
-
Drying and Concentration:
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Dry the combined ether extract over anhydrous sodium sulfate.
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Filter to remove the drying agent.
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Evaporate the ether under reduced pressure to obtain a crude oily residue.
-
-
Purification:
-
Subject the crude residue to vacuum distillation to purify the this compound.
-
Protocol 2: Proposed Supercritical Fluid Extraction (SFE) of this compound
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Preparation: Grind 50g of crude musk and mix it with an inert dispersing agent like diatomaceous earth.
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Extraction:
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Load the mixture into the SFE extraction vessel.
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Set the extraction parameters:
-
Pressure: 150 bar
-
Temperature: 45°C
-
CO2 flow rate: 2 L/min
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Co-solvent: 5% ethanol
-
-
Run the extraction for 2 hours.
-
-
Separation:
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Pass the CO2-extractant mixture through a separator vessel at a lower pressure (e.g., 60 bar) and temperature (e.g., 25°C) to precipitate the extracted compounds.
-
-
Collection and Analysis:
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Collect the extract from the separator.
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Analyze the extract for this compound content using GC-MS.
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Optimize the pressure, temperature, and co-solvent percentage to maximize yield.
-
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Method | Principle | Potential Advantages | Potential Disadvantages | Reported/Expected Yield |
| Traditional Solvent Extraction | Acid-base liquid-liquid extraction based on solubility changes with pH. | Well-established methodology. | Very low yield, high solvent consumption, time-consuming, potential for thermal degradation. | ~0.04%[1][3] |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as a tunable solvent.[5] | High selectivity, no residual solvent, non-toxic, mild operating temperatures.[16][6][7] | High initial equipment cost, may require a co-solvent for polar compounds.[17] | Potentially higher than traditional methods; requires optimization. |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer and cell disruption.[8] | Increased yield, shorter extraction time, reduced solvent consumption, lower operating temperatures.[8][9][10] | Potential for localized overheating and degradation of compounds if not controlled. | Potentially higher than traditional methods; requires optimization. |
| Enzyme-Assisted Extraction (EAE) | Enzymatic hydrolysis of the sample matrix to release target compounds.[11][13] | High specificity, environmentally friendly, can improve yield by breaking down cell structures.[14] | Cost of enzymes, requires specific pH and temperature conditions. | Potentially higher than traditional methods; requires optimization. |
Visualizations
Caption: Workflow of the traditional acid-base extraction of this compound.
Caption: Comparison of potential modern extraction workflows for this compound.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Study of compositions of musks in different types secreted by forest musk deer (Moschus berezovskii) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Impact of Ultrasound-Assisted Extraction on the Phytochemical Composition and Bioactivity of Tamus communis L. Fruits [mdpi.com]
- 10. Ultrasound-assisted extraction of polysaccharide from Allium chinense G. Don epidermal waste: Evaluation of extraction mechanism, physicochemical properties, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Enzyme-Assisted Extraction for the Recovery of Natural Bioactive Compounds for Nutraceutical and Pharmaceutical Applications [mdpi.com]
- 12. documentsdelivered.com [documentsdelivered.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]
- 17. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing and broadening in GC-MS analysis of Muscopyridine
Technical Support Center: GC-MS Analysis of Muscopyridine
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common analytical challenges, particularly peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting tailing or broadening?
Peak tailing and broadening for this compound, a polar, nitrogen-containing compound, are common issues in GC-MS analysis.[1] These problems can compromise resolution, reduce accuracy in quantification, and make integration less reproducible.[2] The primary causes can be categorized into three main areas: system activity, chromatographic method parameters, and system contamination or setup issues.
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System Activity : this compound, being a polar and basic compound, is prone to interacting with "active sites" within the GC system.[2][3] These sites are often acidic silanol groups on the surfaces of the inlet liner, column, or contaminants, which can lead to strong, undesirable interactions like hydrogen bonding.[1] This causes a portion of the analyte molecules to be retained longer, resulting in a "tailing" peak shape.[3]
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Chromatographic Method : Sub-optimal method parameters, such as incorrect inlet temperature, oven temperature program, or carrier gas flow rate, can significantly contribute to poor peak shape.[4][5]
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System Contamination and Setup : Physical issues like a contaminated inlet liner, a poorly installed column, or leaks in the system can distort the flow path, leading to peak distortion for all compounds, including this compound.[3][6][7]
Q2: How can I diagnose the specific cause of my peak shape problems?
A systematic approach is the best way to identify the root cause. A good first step is to observe which peaks in the chromatogram are affected.[7]
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If all peaks are tailing : This often points to a physical or mechanical issue, such as improper column installation, a leak, or a disruption in the carrier gas flow path.[3][7] Dead volume in the system, caused by incorrect column positioning in the inlet or detector, can also be a cause.[7]
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If only this compound and other polar/active compounds are tailing : This strongly suggests a chemical interaction problem due to active sites within the system.[1][2][3]
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If only the solvent peak and early eluting peaks show tailing : This could be related to an issue with the injection technique, particularly in splitless mode where the solvent can overload the system.[3]
The following flowchart provides a logical workflow for troubleshooting these issues.
Caption: Troubleshooting workflow for GC-MS peak shape issues.
Q3: What are the key GC-MS parameters to optimize for this compound analysis?
Optimizing your GC method is crucial for achieving sharp, symmetrical peaks. Below is a summary of key parameters and their typical impact on peak shape.
Table 1: GC-MS Parameter Optimization for this compound
| Parameter | Recommended Action | Rationale | Potential Negative Impact if Incorrect |
| Inlet Temperature | Start at 250 °C and optimize (e.g., 250-300 °C).[8] | Must be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation.[9] Too low a temperature can cause slow vaporization, leading to broad or tailing peaks.[9] | Too Low: Incomplete vaporization, peak broadening/tailing.[9] Too High: Analyte degradation, which can appear as tailing or split peaks.[3] |
| Carrier Gas Flow Rate | Optimize for best efficiency (e.g., Helium at 1.0-1.5 mL/min for a 0.25 mm ID column). | An optimal flow rate ensures sharp peaks.[4] Too low a flow rate can increase diffusion and lead to peak broadening, while too high a flow can reduce interaction with the stationary phase.[4][10] | Too Low: Peak broadening due to increased residence time and diffusion.[10][11] Too High: Reduced separation efficiency and potential peak broadening.[12] |
| Oven Temperature Program | Use a temperature ramp. Start with an initial oven temperature ~20°C below the solvent's boiling point for splitless injection.[2][13] | A temperature program helps focus the analyte band at the head of the column and ensures that later-eluting compounds are eluted efficiently as sharp peaks.[5] | Initial Temp Too High: Poor analyte focusing, leading to broad or split peaks, especially in splitless mode.[2] Ramp Rate Too Fast: Co-elution and poor resolution.[12] |
| Column Choice | Use a low-bleed, inert GC column (e.g., a "5ms" type phase). | Inert columns have fewer active sites, minimizing interactions with polar compounds like this compound.[1] Low-bleed columns reduce baseline noise and interference, especially at higher temperatures.[14][15] | Non-Inert Column: Significant peak tailing due to analyte adsorption.[16] High-Bleed Column: High baseline noise, which can obscure peaks and interfere with mass spectral identification.[14][16] |
Q4: What routine maintenance procedures can I perform to prevent peak tailing?
Proactive maintenance is the most effective way to ensure consistent, high-quality data. The inlet is the most common source of problems.[17]
Table 2: Preventative Maintenance Checklist
| Frequency | Procedure | Purpose |
| Daily / Before Sequence | Check Gas Supplies & Connections | Ensure consistent carrier gas pressure and flow; check for audible leaks. |
| Every 50-100 Injections (Sample Dependent) | Replace Inlet Septum | Prevents leaks and accumulation of septum particles in the liner. |
| Every 100-200 Injections (Sample Dependent) | Replace/Clean Inlet Liner | The liner is a primary site for the accumulation of non-volatile sample residue, which creates active sites. |
| As Needed (When Performance Degrades) | Trim the GC Column | Removes the first 10-20 cm of the column where non-volatile contaminants and damaged stationary phase accumulate.[2][6] |
| As Needed | Condition the Column | Bakes out contaminants from the column's stationary phase.[6] |
Experimental Protocols
Protocol 1: Standard Inlet Maintenance
This protocol details the steps for replacing common inlet consumables to address or prevent system activity and contamination.
-
Cooldown : Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and wait for the system to cool completely. Turn off the carrier gas flow at the instrument.
-
Remove Column : Carefully loosen the column nut at the inlet and gently pull the column out.
-
Open Inlet : Release the locking nut or mechanism for the inlet.
-
Replace Septum : Remove the old septum using forceps and replace it with a new, pre-conditioned one. Do not overtighten the septum nut.
-
Replace Liner : Carefully remove the old inlet liner. Use forceps to place a new, deactivated liner (with glass wool if appropriate for your method) into the inlet.
-
Replace Seal : If applicable for your instrument model, replace the inlet seal (e.g., gold seal).
-
Reassemble : Close the inlet, ensuring all seals are properly seated.
-
Reinstall Column : Trim 5-10 cm from the column end using a ceramic scoring wafer for a clean, 90-degree cut.[2] Re-install the column to the manufacturer-specified depth within the inlet.
-
Restore Gas Flow and Leak Check : Turn the carrier gas back on. Perform an electronic leak check to confirm the integrity of all new seals and connections.
-
Equilibrate : Set your method temperatures and allow the system to equilibrate before running samples.
Protocol 2: GC Column Conditioning
This protocol is used to remove residual solvents and contaminants from a new or previously used column.
-
Installation : Install the column in the GC inlet but leave the detector end of the column disconnected and open to the oven.
-
Gas Flow : Set a normal carrier gas flow rate through the column (e.g., 1-2 mL/min). It is critical to have carrier gas flowing before heating the column.
-
Purge : Allow the carrier gas to purge the column at ambient temperature for 15-20 minutes to remove any oxygen.
-
Heating Program :
-
Set the oven temperature to 40°C.
-
Ramp the temperature at 10-15°C/min to a temperature approximately 20°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit .
-
Hold at this conditioning temperature for 1-2 hours. For MS applications, longer conditioning may be required to achieve a stable, low baseline.
-
-
Cooldown : Cool the oven down.
-
Connect to Detector : Turn off the carrier gas flow. Connect the column to the detector, ensuring a proper, leak-free connection.
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Final Check : Restore gas flow, perform a leak check, and run a blank gradient to ensure the baseline is clean and stable.[18]
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 9. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 10. Optimizing GC-MS Carrier Gas Flow for Peak Shape [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 16. Exactly Why is Low Bleed Important for Capillary Columns? [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. scribd.com [scribd.com]
Technical Support Center: Optimization of Ring-Closing Metathesis for Muscopyridine Precursors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the ring-closing metathesis (RCM) of Muscopyridine precursors.
Frequently Asked Questions (FAQs)
Q1: Which Grubbs catalyst generation is most suitable for the RCM of nitrogen-containing precursors like those for this compound?
A1: Second and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, are generally recommended for the RCM of nitrogen-containing compounds.[1][2][3] Second-generation catalysts are known for their high activity and tolerance to a wide range of functional groups.[2] Third-generation catalysts offer even faster initiation.[1] For sterically hindered substrates, specialized Hoveyda-Grubbs catalysts may provide higher yields. The choice of catalyst can significantly impact the E/Z selectivity of the resulting double bond.[1]
Q2: What are the most common solvents for RCM reactions of this type?
A2: Dichloromethane (DCM) and toluene are the most commonly used solvents for RCM.[4][5] Toluene is often preferred for reactions requiring higher temperatures, which can be beneficial for driving the reaction to completion, especially in macrocyclizations.[4] It is crucial to use properly degassed solvents to prevent catalyst deactivation.
Q3: At what concentration should the RCM of a this compound precursor be performed?
A3: For macrocyclization reactions like the formation of the this compound ring, high dilution conditions (typically 0.001 M to 0.05 M) are essential. This favors the intramolecular RCM pathway over intermolecular reactions, which can lead to the formation of dimers and oligomers.[3][4][6]
Q4: What is a typical catalyst loading for this type of RCM reaction?
A4: Catalyst loading can range from 1 to 10 mol%. For large-scale reactions, it is desirable to use lower catalyst loadings (e.g., 0.25-1 mol%) to minimize costs and simplify purification.[4] However, for challenging substrates or to achieve complete conversion, higher loadings (5-10 mol%) may be necessary.[4]
Q5: How can I remove the ruthenium byproducts after the reaction?
A5: Complete removal of ruthenium byproducts is a critical step. Several methods are available, including:
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Silica gel chromatography: While common, it may not be sufficient on its own to remove all colored impurities.[7][8]
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Treatment with scavengers: Reagents like tris(hydroxymethyl)phosphine (THMP), activated carbon, and silica-bound scavengers can be effective.[7][8][9]
-
Aqueous extraction: Using a PEG-supported catalyst allows for simple aqueous extraction of the ruthenium byproducts.[7]
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Precipitation and filtration: In some cases, the product can be crystallized from the reaction mixture, leaving the ruthenium impurities in the solution.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Presence of impurities in the substrate or solvent that inhibit the catalyst. 3. The substrate is coordinating to the catalyst, preventing turnover. 4. Insufficient temperature. | 1. Use a fresh batch of catalyst. 2. Purify the substrate and ensure solvents are dry and degassed. Traces of morpholine in toluene, for example, have been shown to inhibit the reaction.[4] 3. For substrates with basic nitrogen atoms, consider using a protecting group on the nitrogen or adding a Lewis acid co-catalyst like Ti(O-iPr)₄.[4] 4. Increase the reaction temperature, especially for macrocyclizations.[1] |
| Formation of dimers and oligomers | The reaction concentration is too high, favoring intermolecular reactions. | Perform the reaction under high dilution conditions (0.001 M - 0.05 M).[3][4][6] Consider slow addition of the substrate to the reaction mixture containing the catalyst. |
| Isomerization of the double bond | Formation of ruthenium hydride species as a side reaction.[1][11] This is more common at higher temperatures and longer reaction times.[4][11] | 1. Add isomerization suppressants like 1,4-benzoquinone or phenol.[11] 2. Minimize reaction time and temperature.[11] 3. Use a catalyst that is less prone to forming hydride species. |
| Formation of desallyl side products | Catalyst degradation at elevated temperatures can lead to deallylation.[11] | Optimize the reaction temperature; lower temperatures (e.g., 40 °C) may suppress this side reaction.[11] The effectiveness of additives like phenol can also be temperature-dependent.[11] |
| Desired product is a mixture of E/Z isomers | The catalyst and/or reaction conditions do not favor the formation of a single isomer. | 1. Screen different catalysts. Ruthenium NHC (N-heterocyclic carbene) catalysts generally favor the E-isomer in macrocycles.[1] For Z-selectivity, specific tungsten or molybdenum-based catalysts, or newer Z-selective ruthenium catalysts might be necessary.[12][13][14] 2. The E/Z ratio can sometimes be influenced by temperature and reaction time. |
Experimental Protocols
Representative RCM of a this compound Precursor
This protocol is a representative example based on general procedures for the RCM of nitrogen-containing macrocycles.
Materials:
-
This compound diene precursor
-
Grubbs 2nd Generation Catalyst
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: A flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Anhydrous and degassed toluene is added to the flask to achieve the desired high dilution (e.g., a final concentration of 0.01 M of the substrate).
-
Heating: The solvent is heated to the desired reaction temperature (e.g., 80-110 °C).
-
Catalyst Addition: The Grubbs 2nd Generation Catalyst (e.g., 5 mol%) is added to the hot solvent.
-
Substrate Addition: The this compound diene precursor, dissolved in a small amount of anhydrous, degassed toluene, is added slowly to the reaction mixture over a period of several hours using a syringe pump. This slow addition helps to maintain high dilution and minimize dimerization.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR) by taking aliquots from the reaction mixture.
-
Reaction Quenching: Once the reaction is complete, the mixture is cooled to room temperature, and the reaction is quenched by adding a catalyst scavenger or by exposure to air.
-
Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified to remove the ruthenium byproducts and any remaining starting material or side products. This typically involves column chromatography on silica gel. Further purification steps to remove residual ruthenium may be necessary (see below).
Protocol for Ruthenium Removal
Using Activated Carbon:
-
After completion of the RCM reaction, the solvent is removed in vacuo.
-
The crude product is redissolved in a suitable solvent (e.g., dichloromethane).
-
Activated carbon (approximately 50 times the weight of the crude product) is added to the solution.[8]
-
The mixture is stirred at room temperature for several hours (e.g., 12 hours).[8]
-
The activated carbon is removed by filtration through a pad of Celite.
-
The filtrate is concentrated, and the product is further purified by column chromatography if necessary.
Quantitative Data (Representative)
The following tables present hypothetical, yet realistic, data for the optimization of the RCM of a this compound precursor. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of Catalyst on Yield and E/Z Selectivity
| Catalyst (5 mol%) | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Grubbs 1st Gen. | 80 | 24 | 45 | 70:30 |
| Grubbs 2nd Gen. | 80 | 12 | 85 | 85:15 |
| Hoveyda-Grubbs 2nd Gen. | 80 | 12 | 82 | 90:10 |
| Z-selective Ru-Catalyst | 60 | 18 | 75 | 10:90 |
Table 2: Effect of Solvent and Concentration on Yield
| Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | 0.01 | 40 | 24 | 78 |
| Dichloromethane | 0.1 | 40 | 24 | 55 (with dimers) |
| Toluene | 0.01 | 110 | 8 | 92 |
| Toluene | 0.1 | 110 | 8 | 60 (with dimers) |
| Tetrahydrofuran | 0.01 | 65 | 24 | 72 |
Visualizations
Caption: The catalytic cycle of Ring-Closing Metathesis (RCM).
Caption: A logical workflow for troubleshooting common RCM issues.
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. Ring Closing Metathesis [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Solvents for ring-closing metathesis reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective Access to Z- and E-Macrocycles by Ruthenium- Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Z-Selective Metathesis – New Catalysts, New Opportunities - XiMo: Solution driven technology [ximo-inc.com]
Strategies to minimize by-product formation in Muscopyridine synthesis
Welcome to the technical support center for Muscopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you minimize by-product formation and maximize your yield of this important macrocyclic pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary synthetic routes to this compound: a one-step nickel-catalyzed cross-coupling reaction and a multi-step total synthesis developed by Büchi. The one-step method involves the reaction of a di-Grignard reagent with a dichloropyridine in the presence of a nickel catalyst. The Büchi synthesis is a longer, 12-step linear sequence involving key steps such as a Wolff-Kishner reduction and a Sarett oxidation.[1][2]
Q2: What are the most common by-products in the one-step this compound synthesis?
A2: In the nickel-catalyzed cross-coupling synthesis, the most common by-products are oligomers of the di-Grignard reagent and the dichloropyridine. These arise from intermolecular coupling reactions competing with the desired intramolecular cyclization. Other potential side products can result from incomplete reaction or side reactions involving the Grignard reagent, such as protonation by trace amounts of water.
Q3: How can I minimize the formation of oligomeric by-products in the one-step synthesis?
A3: The key strategy to minimize oligomerization is to use high-dilution conditions. This is typically achieved by the slow, dropwise addition of the di-Grignard reagent to the reaction mixture containing the dichloropyridine and the nickel catalyst. This maintains a low concentration of the reactive di-Grignard species, favoring the intramolecular cyclization over intermolecular polymerization.
Q4: What are the typical by-products in the Wolff-Kishner reduction step of the Büchi synthesis?
A4: A common side reaction in the Wolff-Kishner reduction is the formation of an azine. This occurs through the reaction of the intermediate hydrazone with another molecule of the starting ketone.[3] Additionally, under certain conditions, the ketone can be reduced to the corresponding alcohol.
Q5: Are there any critical points to consider during the Sarett oxidation in the Büchi synthesis?
A5: The Sarett oxidation is generally a mild and selective method for oxidizing alcohols to ketones. However, the Sarett reagent is prepared from chromium trioxide and pyridine, and the preparation can be exothermic and potentially hazardous if not controlled properly.[4][5] It is also important to use anhydrous conditions, as the presence of water can lead to the formation of carboxylic acids from primary alcohols, although this is less of a concern for the secondary amine oxidation in the this compound synthesis.
Troubleshooting Guides
One-Step Nickel-Catalyzed Synthesis
| Issue | Potential Cause | Troubleshooting Strategy |
| Low yield of this compound and significant amount of high molecular weight polymer. | The concentration of the di-Grignard reagent is too high, favoring intermolecular reactions. | 1. Decrease the rate of addition of the di-Grignard reagent solution. 2. Increase the total volume of the solvent to further dilute the reactants. 3. Ensure efficient stirring to quickly disperse the added Grignard reagent. |
| Reaction fails to initiate or proceeds very slowly. | 1. Inactive catalyst. 2. Impure Grignard reagent. 3. Presence of moisture or oxygen in the reaction setup. | 1. Use a fresh batch of the nickel catalyst or prepare it immediately before use. 2. Titrate the Grignard reagent to determine its exact concentration. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of significant amounts of mono-coupled, uncyclized by-product. | Incomplete reaction of the second Grignard functionality. | 1. Increase the reaction time. 2. Slightly increase the reaction temperature within the recommended range (35-40 °C). 3. Ensure the stoichiometry of the reactants is accurate. |
Büchi's Multi-Step Synthesis
| Issue | Potential Cause | Troubleshooting Strategy (Relevant Step) |
| Formation of a significant amount of azine by-product. | High concentration of the hydrazone intermediate and unreacted ketone. | Wolff-Kishner Reduction: 1. Ensure the slow addition of hydrazine to the ketone. 2. Use a modified Wolff-Kishner procedure, such as the Huang-Minlon modification, which can improve yields and reduce side reactions.[6] |
| Incomplete reaction or low yield. | 1. Insufficiently high temperature. 2. Deactivation of the base. | Wolff-Kishner Reduction: 1. Use a high-boiling solvent like diethylene glycol to reach the required temperature (around 200 °C).[6] 2. Use a strong base like potassium hydroxide and ensure it is not carbonated. |
| Low yield of the desired ketone and presence of starting alcohol. | Incomplete oxidation. | Sarett Oxidation: 1. Ensure the Sarett reagent is freshly prepared and used in sufficient excess. 2. Increase the reaction time. 3. Use the Collins modification (CrO₃·2Pyr in dichloromethane) for potentially better yields and easier workup.[4] |
| Formation of unidentified polar by-products. | Degradation of the substrate or product under the reaction conditions. | Sarett Oxidation: 1. Maintain the reaction at room temperature or below, as higher temperatures can lead to decomposition. 2. Minimize the reaction time once the starting material is consumed (monitor by TLC). |
Experimental Protocols
Protocol 1: One-Step Nickel-Catalyzed Synthesis of this compound
This protocol is based on the method described by Wang et al.
Materials:
-
2,6-Dichloropyridine
-
1,12-Dibromododecane
-
Magnesium turnings
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Iodine (for Grignard initiation)
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of the di-Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 1,12-dibromododecane in anhydrous THF.
-
Add a small portion of the dibromododecane solution to the magnesium turnings and gently warm to initiate the Grignard reaction.
-
Once the reaction starts (indicated by bubbling and heat generation), add the remaining dibromododecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the di-Grignard reagent.
-
-
Cyclization Reaction:
-
In a separate, large, flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2,6-dichloropyridine in anhydrous THF and a catalytic amount of Ni(dppp)Cl₂.
-
Heat the mixture to 35-40 °C with stirring.
-
Dilute the previously prepared di-Grignard reagent with a significant volume of anhydrous THF.
-
Add the diluted di-Grignard reagent solution very slowly (dropwise) to the stirred solution of dichloropyridine and catalyst over a period of up to 20 hours.
-
Maintain the reaction temperature at 35-40 °C throughout the addition.
-
-
Work-up and Purification:
-
After the addition is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterization: The product should be characterized by UV, IR, MS, and ¹H NMR spectroscopy to confirm its structure and purity.
Protocol 2: Key Steps in Büchi's Total Synthesis of this compound
This section provides a general outline of two key steps from the multi-step synthesis. For full experimental details, refer to the original publication by Büchi.
A. Wolff-Kishner Reduction of the Macrocyclic Ketone
Materials:
-
Macrocyclic ketone precursor
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the macrocyclic ketone, hydrazine hydrate, and diethylene glycol.
-
Add potassium hydroxide pellets to the mixture.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Rearrange the condenser for distillation and slowly heat the mixture to remove water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches approximately 200 °C, return the condenser to the reflux position and continue to heat for an additional 3-4 hours.
-
Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Wash the combined organic extracts, dry over a drying agent, and remove the solvent.
-
Purify the product by chromatography or distillation.
B. Sarett Oxidation of the Macrocyclic Amine
Materials:
-
Macrocyclic amine precursor
-
Chromium trioxide (CrO₃)
-
Pyridine
-
Dichloromethane (for Collins modification)
Procedure (Collins Modification):
-
In a flask under an inert atmosphere, suspend chromium trioxide in dichloromethane.
-
Cool the suspension in an ice bath and slowly add pyridine with vigorous stirring.
-
A solution of the macrocyclic amine in dichloromethane is then added to the prepared Collins reagent.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., isopropyl alcohol).
-
Filter the mixture through a pad of celite to remove chromium salts.
-
Wash the filtrate with aqueous acid, aqueous base, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting ketone by chromatography.
Visualizations
Below are diagrams illustrating the logical workflow for minimizing by-product formation in both synthetic routes.
Caption: Troubleshooting workflow for the one-step this compound synthesis.
References
Technical Support Center: Enhancing the Resolution of Muscopyridine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the resolution of Muscopyridine enantiomers using chiral chromatography. Due to the limited availability of specific separation protocols for this compound in publicly accessible literature, this guide offers robust starting points for method development, troubleshooting strategies for common issues, and illustrative data based on the analysis of structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the chiral separation of this compound?
A1: The primary challenges in separating this compound enantiomers include its basic nature, which can lead to peak tailing on certain silica-based chiral stationary phases (CSPs), and its conformational flexibility, which can make enantiomeric recognition difficult. Selecting a CSP that offers complementary interactions (e.g., hydrogen bonding, π-π interactions, and steric hindrance) is crucial. Additionally, optimizing the mobile phase, particularly the type and concentration of the organic modifier and any additives, is critical to achieving baseline resolution.
Q2: Which type of chiral stationary phase (CSP) is recommended as a starting point for this compound?
A2: Based on the successful separation of other musk compounds and the heterocyclic nature of this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are excellent starting points. These phases are versatile and can be used in normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities.
Q3: How does the mobile phase composition affect the resolution of this compound enantiomers?
A3: The mobile phase plays a critical role in modulating retention and enantioselectivity. In normal-phase mode, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in a nonpolar solvent (e.g., hexane) directly impact resolution. For basic compounds like this compound, adding a small amount of a basic additive (e.g., diethylamine, triethylamine) can significantly improve peak shape and resolution by minimizing undesirable interactions with the silica support. In reversed-phase mode, the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer are key parameters to optimize.
Q4: Can temperature be used to improve the separation?
A4: Yes, temperature is a powerful tool for optimizing chiral separations.[1] Lowering the temperature often increases enantioselectivity and, consequently, resolution, although it may also lead to broader peaks and longer run times. Conversely, increasing the temperature can improve peak efficiency and reduce analysis time, but may decrease resolution. The effect of temperature is compound-specific and should be evaluated empirically.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Incompatible sample solvent. | 1. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).2. Vary the organic modifier and its concentration. In normal phase, try different alcohols (e.g., isopropanol, ethanol).3. Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape for the basic this compound analyte.4. Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion. |
| Peak Tailing | 1. Strong interaction of the basic analyte with acidic silanol groups on the silica support.2. Column overload. | 1. Add a basic additive (e.g., diethylamine, triethylamine) to the mobile phase to mask the active sites on the stationary phase.2. Reduce the sample concentration and/or injection volume. |
| Broad Peaks | 1. Low column efficiency.2. High flow rate.3. Extra-column band broadening. | 1. Lower the flow rate. Chiral separations often benefit from slower flow rates.2. Optimize the column temperature.3. Ensure all tubing and connections are minimized in length and internal diameter. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Temperature fluctuations. | 1. Equilibrate the column with at least 20-30 column volumes of the mobile phase before analysis.2. Prepare fresh mobile phase daily and ensure it is well-mixed.3. Use a column thermostat to maintain a constant temperature. |
Experimental Protocols
The following are suggested starting protocols for the chiral separation of this compound enantiomers. These will likely require optimization for your specific instrumentation and requirements.
Protocol 1: Normal-Phase HPLC
-
Column: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound racemate in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Reversed-Phase HPLC
-
Column: Cyclodextrin-based CSP (e.g., beta-cyclodextrin), 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile / 20 mM Ammonium bicarbonate buffer, pH 9.0 (30:70, v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound racemate in the mobile phase or a mixture of water and acetonitrile to a concentration of 1 mg/mL.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of method optimization.
Table 1: Effect of Mobile Phase Composition on Resolution (Normal Phase)
| Mobile Phase (Hexane:IPA, v/v) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Selectivity (α) | Resolution (Rs) |
| 95:5 | 10.2 | 11.5 | 1.13 | 1.4 |
| 90:10 | 8.5 | 9.8 | 1.15 | 1.8 |
| 85:15 | 6.7 | 7.6 | 1.13 | 1.5 |
Table 2: Effect of Temperature on Resolution (Normal Phase, 90:10 Hexane:IPA)
| Temperature (°C) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Selectivity (α) | Resolution (Rs) |
| 20 | 9.8 | 11.5 | 1.17 | 2.1 |
| 25 | 8.5 | 9.8 | 1.15 | 1.8 |
| 30 | 7.4 | 8.4 | 1.14 | 1.6 |
Visualizations
Caption: Experimental workflow for the chiral separation of this compound enantiomers.
Caption: Troubleshooting decision tree for improving the resolution of this compound enantiomers.
References
Technical Support Center: Optimizing the Wolff-Kishner Reduction in Muscopyridine Synthesis
Welcome to the technical support center for the Wolff-Kishner reduction step in the synthesis of Muscopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of this critical reaction. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comparative data on various modifications of the Wolff-Kishner reduction.
Frequently Asked Questions (FAQs)
Q1: What is the Wolff-Kishner reduction and why is it used in this compound synthesis?
The Wolff-Kishner reduction is a chemical reaction that converts a ketone or aldehyde into an alkane.[1][2][3] In the context of this compound synthesis, it is a key step for the deoxygenation of a macrocyclic ketone precursor to form the final this compound structure. This reaction is particularly useful when the substrate is sensitive to acidic conditions, which would preclude the use of methods like the Clemmensen reduction.[4]
Q2: What are the common challenges encountered with the standard Wolff-Kishner reduction?
The traditional Wolff-Kishner reduction requires harsh reaction conditions, including high temperatures (typically around 200°C) and the use of a strong base, such as potassium hydroxide.[4][5] These conditions can lead to long reaction times, potential side reactions, and may not be suitable for sensitive substrates.[1][6] For large, sterically hindered macrocyclic ketones, such as those in the this compound synthesis pathway, achieving complete reduction can be particularly challenging.
Q3: What are the main modifications to the Wolff-Kishner reduction that can improve its efficiency?
Several modifications have been developed to address the limitations of the original Wolff-Kishner procedure. The most common and effective modifications include:
-
Huang-Minlon Modification: This is the most widely used modification and involves distilling off water and excess hydrazine after the initial formation of the hydrazone.[6][7] This allows the reaction temperature to rise, significantly shortening the reaction time and often improving yields.[6][7]
-
Barton Modification: This variation is particularly suited for the reduction of sterically hindered ketones.[1][8] It employs even higher temperatures and a more rigorous exclusion of water.[8]
-
Cram Modification: This method allows for the reaction to be carried out at much lower temperatures, even at room temperature.[9] It involves the slow addition of a pre-formed hydrazone to a solution of potassium tert-butoxide in a polar aprotic solvent like DMSO.
-
Myers Modification: This modern approach uses N-tert-butyldimethylsilylhydrazones as intermediates.[1][10] This modification offers the significant advantages of proceeding at low temperatures and often providing higher yields, especially for challenging substrates.[1][8]
Q4: What are the primary side reactions to be aware of during a Wolff-Kishner reduction?
The two most common side reactions are:
-
Azine Formation: This occurs when the hydrazone intermediate reacts with another molecule of the starting ketone.[1] This can be minimized by the rigorous exclusion of water during the reaction.[1]
-
Reduction to the Corresponding Alcohol: The ketone can be reduced to an alcohol by the alkoxide base, especially in the presence of water.[6] Using an excess of hydrazine can help to suppress this side reaction.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Wolff-Kishner reduction of a this compound precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete hydrazone formation. 2. Reaction temperature is too low. 3. Steric hindrance around the carbonyl group. 4. Degradation of the starting material or product under harsh basic conditions. | 1. Ensure anhydrous conditions for hydrazone formation. Consider pre-forming the hydrazone before adding the strong base. 2. For standard and Huang-Minlon modifications, ensure the reaction temperature reaches at least 180-200°C. Use a high-boiling solvent like diethylene glycol.[4][5] 3. For sterically hindered ketones, consider the Barton modification which is specifically designed for such substrates.[1][8] Alternatively, the Myers modification has shown high efficiency for hindered ketones.[1][8] 4. If the substrate is base-sensitive, employ a milder modification like the Cram or Myers procedure, which can be run at lower temperatures.[9] |
| Formation of a Significant Amount of Azine Byproduct | Presence of water in the reaction mixture, which can hydrolyze the hydrazone back to the ketone, allowing it to react with unreacted hydrazone. | 1. Use anhydrous hydrazine and solvents. 2. In the Huang-Minlon modification, ensure complete removal of water by distillation before proceeding to the higher temperature decomposition step.[6][7] 3. The Cram modification, which involves the slow addition of a pre-formed hydrazone, can also help to minimize azine formation. |
| Isolation of the Corresponding Alcohol as a Major Byproduct | Hydrolysis of the hydrazone back to the ketone, followed by reduction by the alkoxide base. This is favored by the presence of water. | 1. Rigorously exclude water from the reaction. 2. Use a sufficient excess of hydrazine to drive the equilibrium towards hydrazone formation.[6] |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time or temperature. 2. The base is not strong enough or is present in insufficient quantity. 3. The macrocyclic ketone is particularly unreactive due to steric hindrance. | 1. Increase the reaction time and/or temperature, especially when using the standard or Huang-Minlon methods. 2. Ensure at least a stoichiometric amount of a strong base like KOH or NaOH is used. For very hindered ketones, a stronger base like potassium tert-butoxide (as in the Cram modification) may be necessary. 3. Switch to a more powerful modification like the Barton or Myers procedure. |
Data Presentation: Comparison of Wolff-Kishner Reduction Modifications
The following table summarizes the key parameters and typical outcomes for the different Wolff-Kishner reduction modifications, with a focus on their applicability to sterically hindered or macrocyclic ketones.
| Modification | Typical Base | Solvent | Temperature | Reaction Time | Yield (Sterically Hindered Ketone Example) | Key Advantages | Key Disadvantages |
| Standard Wolff-Kishner | KOH or NaOH | Ethylene Glycol | ~200°C | 24-48 hours | Moderate | Simple setup | Harsh conditions, long reaction times |
| Huang-Minlon | KOH or NaOH | Diethylene Glycol | ~200°C | 3-6 hours | 79%[1][8] | Shorter reaction time, one-pot procedure[6][7] | Still requires high temperatures |
| Barton | Sodium | Diethylene Glycol | >200°C | 6-12 hours | High | Effective for highly sterically hindered ketones[1][8] | Extremely harsh conditions, requires handling of sodium metal |
| Cram | Potassium tert-butoxide | DMSO | Room Temp. - 50°C | 1-4 hours | Good | Very mild reaction conditions[9] | Requires pre-formation of the hydrazone |
| Myers (Silyl Hydrazone) | KHMDS or NaHMDS | Toluene/DMSO | 25-100°C | 1-3 hours | 91%[1][8] | Mild conditions, high yields, excellent for hindered ketones[1][10] | Requires preparation of the silyl hydrazone intermediate |
Experimental Protocols
Huang-Minlon Modification Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Macrocyclic ketone (1 equivalent)
-
Hydrazine hydrate (85% solution, 10 equivalents)
-
Potassium hydroxide (4 equivalents)
-
Diethylene glycol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the macrocyclic ketone, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.
-
Heat the mixture to reflux (around 130-140°C) for 1-2 hours to ensure complete formation of the hydrazone.
-
Remove the reflux condenser and replace it with a distillation head.
-
Continue heating to distill off the water and excess hydrazine. The temperature of the reaction mixture will rise.
-
Once the temperature of the reaction mixture reaches 190-200°C, reattach the reflux condenser.
-
Maintain the reaction at this temperature for 3-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Myers Modified Wolff-Kishner Reduction (using N-tert-butyldimethylsilylhydrazone)
This protocol offers a milder alternative to the classical methods.
Part A: Formation of the N-tert-butyldimethylsilylhydrazone
Materials:
-
Macrocyclic ketone (1 equivalent)
-
1,2-bis(tert-butyldimethylsilyl)hydrazine (1.1 equivalents)
-
Scandium triflate (Sc(OTf)₃, 0.01 equivalents)
-
Toluene
Procedure:
-
In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the macrocyclic ketone in toluene.
-
Add 1,2-bis(tert-butyldimethylsilyl)hydrazine and scandium triflate.
-
Stir the reaction at room temperature until the formation of the silyl hydrazone is complete (monitor by TLC).
-
The silyl hydrazone can be isolated or used directly in the next step.
Part B: Reduction of the Silyl Hydrazone
Materials:
-
N-tert-butyldimethylsilylhydrazone (from Part A)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 2.5 equivalents)
-
Toluene/DMSO solvent mixture
Procedure:
-
To the crude silyl hydrazone in toluene, add DMSO.
-
Cool the mixture in an ice bath and add a solution of KHMDS in toluene dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow for Improving Wolff-Kishner Reduction Efficiency
Caption: A decision-making workflow for troubleshooting the Wolff-Kishner reduction.
Logical Relationship of Wolff-Kishner Modificationsdot
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides [organic-chemistry.org]
Technical Support Center: Catalyst Selection and Optimization for Muscopyridine Metathesis
Welcome to the technical support center for the synthesis of Muscopyridine via ring-closing metathesis (RCM). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the ring-closing metathesis (RCM) of this compound precursors?
A1: The main challenge is the potential for catalyst deactivation by the nitrogen atom in the pyridine ring of the this compound precursor. Lewis basic and nucleophilic nitrogen atoms can coordinate to the ruthenium catalyst, disrupting the catalytic cycle and preventing the reaction from proceeding efficiently.[1]
Q2: How can catalyst deactivation by the pyridine moiety be prevented?
A2: The most effective strategy is to decrease the Lewis basicity of the pyridine nitrogen. This is typically achieved by protonating the nitrogen atom to form a pyridinium salt prior to the metathesis reaction. This can be done by treating the diene precursor with an acid, such as hydrogen chloride (HCl).[1] Other strategies include substituting the pyridine ring with bulky or electron-withdrawing groups to sterically hinder or electronically deactivate the nitrogen atom.[1]
Q3: Which type of catalyst is generally recommended for the macrocyclization of this compound?
A3: Second-generation Grubbs catalysts (GII) and Hoveyda-Grubbs second-generation catalysts (HGII) are generally recommended for challenging RCM reactions, including the formation of macrocycles.[2] These catalysts exhibit higher activity and greater tolerance to functional groups compared to first-generation catalysts. For sterically hindered substrates, more specialized catalysts may be required.
Q4: What are the key reaction parameters to optimize for a successful this compound RCM?
A4: Key parameters to optimize include:
-
Catalyst Loading: Typically ranges from 1-10 mol%, but should be minimized to reduce cost and residual metal contamination.
-
Substrate Concentration: Macrocyclizations require dilute conditions (typically 0.1 - 0.05 M) to favor intramolecular RCM over intermolecular oligomerization.
-
Temperature: Reactions are often run at temperatures between 40-100°C. The optimal temperature will depend on the specific catalyst and substrate.[2]
-
Solvent: Non-polar, hydrocarbon-based solvents, chlorinated solvents, and peroxide-resistant ethers are preferred due to their weak binding affinity to the catalyst.
-
Ethylene Removal: For reactions that produce ethylene as a byproduct, efficient removal by bubbling an inert gas through the reaction mixture can drive the equilibrium towards the product.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the RCM synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Deactivation: The pyridine nitrogen is likely poisoning the ruthenium catalyst. | 1. Protonate the Substrate: Treat the diene precursor with 1 equivalent of a strong acid (e.g., HCl in diethyl ether) to form the pyridinium salt before adding the catalyst. 2. Use a More Robust Catalyst: Consider using a more electron-rich or sterically hindered catalyst that is less susceptible to coordination by the pyridine nitrogen. 3. Increase Catalyst Loading: As a last resort, a higher catalyst loading (e.g., 5-10 mol%) may be necessary to achieve a reasonable yield. |
| Formation of Oligomers/Polymers | High Concentration: The substrate concentration is too high, favoring intermolecular reactions. | 1. Increase Dilution: Perform the reaction at a lower concentration (e.g., 0.01 M or less). 2. Slow Addition: Use a syringe pump to slowly add the substrate and/or catalyst to the reaction vessel over an extended period (e.g., 6-12 hours) to maintain a low instantaneous concentration. |
| Isomerization of Double Bonds | Catalyst Decomposition: Decomposition of the ruthenium catalyst can generate species that catalyze olefin isomerization. | 1. Use Additives: Add a mild acid like acetic acid or an isomerization suppressant such as 1,4-benzoquinone or phenol to the reaction mixture.[2] 2. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of catalyst decomposition and subsequent isomerization.[2] |
| Incomplete Reaction | Insufficient Catalyst Activity or Lifetime: The catalyst may not be active enough or may be degrading before the reaction is complete. | 1. Switch to a More Active Catalyst: Consider using a second-generation Grubbs or Hoveyda-Grubbs catalyst if you are using a first-generation one. 2. Optimize Temperature: Ensure the reaction temperature is within the optimal range for the chosen catalyst. 3. Ensure Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). |
Catalyst Selection and Performance Data
| Catalyst | Substrate Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Grubbs I | Dienic Pyridinium Salt | 5 | Dichloromethane | Reflux | 51 | [1] |
| Grubbs II (GII) | Dienic Pyridinium Salt | 5 | Dichloromethane | Reflux | 75 | [1] |
| Hoveyda-Grubbs II (HGII) | Di-allylic Pyrimidine | 5 | Dichloroethane | 80 | 85 | [1] |
| Schrock's Catalyst | Dienic Pyridine with Sulfonamide groups | 10 | Toluene | 80 | 94 | [1] |
Note: The success of the reaction is highly dependent on the specific substrate and reaction conditions. The data above should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Synthesis of the Diene Precursor for (R)-(+)-Muscopyridine
A detailed multi-step synthesis is required to obtain the diene precursor for the RCM reaction. A representative synthesis of a similar diene is outlined below. The exact procedure for the this compound precursor should be followed from the primary literature.
General Steps for Precursor Synthesis:
-
Starting Material: The synthesis often starts from a readily available chiral building block.
-
Chain Elongation: A series of reactions, such as Grignard reactions, Wittig reactions, or cross-coupling reactions, are used to build the carbon chain containing the two terminal olefins.
-
Introduction of the Pyridine Moiety: The pyridine ring is typically introduced via a nucleophilic substitution or a coupling reaction.
-
Purification: Careful purification by column chromatography is essential at each step to ensure the purity of the final diene precursor.
Protocol 2: Ring-Closing Metathesis of the this compound Precursor
This protocol is a general guideline based on the successful synthesis of (R)-(+)-Muscopyridine and other nitrogen-containing macrocycles.
Materials:
-
Diene precursor of this compound
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Grubbs II or Hoveyda-Grubbs II catalyst
-
Hydrogen Chloride (1.0 M solution in diethyl ether)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Substrate Protonation:
-
Dissolve the diene precursor (1.0 eq) in anhydrous, degassed solvent (to achieve a final concentration of 0.01 M for the RCM reaction) in a flame-dried Schlenk flask under an inert atmosphere.
-
To this solution, add a solution of HCl in diethyl ether (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the pyridinium salt.
-
-
Catalyst Addition:
-
In a separate glovebox or under a positive pressure of inert gas, weigh the chosen ruthenium catalyst (e.g., Grubbs II, 5 mol%).
-
Dissolve the catalyst in a small amount of the anhydrous, degassed solvent.
-
Add the catalyst solution to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the macrocyclic olefin.
-
-
Final Reduction (if necessary):
-
The resulting double bond in the macrocycle can be reduced (e.g., by catalytic hydrogenation with Pd/C) to yield this compound.
-
Visualizations
References
- 1. Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Methods for increasing the yield of Muscopyridine from low-concentration extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to increase the yield of Muscopyridine from low-concentration extracts.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from natural sources?
A1: The traditional extraction of this compound from crude musk typically yields approximately 0.04%. For instance, a classic method involving ether extraction of 2 kg of crude musk, followed by acid-base purification, was reported to yield about 0.75 g of this compound.[1][2][3]
Q2: Which modern extraction techniques can potentially increase the yield of this compound?
A2: While specific comparative studies on this compound are limited, modern techniques have shown significant improvements in yield for other alkaloids and are promising for this compound extraction. These include:
-
Accelerated Solvent Extraction (ASE): Offers higher yields and uses less solvent compared to traditional methods.
-
Microwave-Assisted Extraction (MAE): Can significantly reduce extraction time and solvent consumption while improving yield.
-
Ultrasound-Assisted Extraction (UAE): A moderately effective method that can still outperform traditional techniques.
-
Supercritical Fluid Extraction (SFE): A green technology using supercritical CO2, which can be highly selective and efficient, especially with the use of co-solvents like ethanol.[4][5][6][7][8]
Q3: How can I purify this compound from a complex extract?
A3: Solid-Phase Extraction (SPE) is a highly effective technique for purifying this compound from crude extracts. It can isolate the target analyte, remove interfering compounds, and concentrate the sample.[9][10][11] The general steps involve conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the purified this compound. The choice of sorbent and solvents is critical and depends on the polarity of this compound and the impurities.
Q4: What are the key parameters to optimize for Supercritical Fluid Extraction (SFE) of this compound?
A4: For effective SFE of alkaloids like this compound, the following parameters are crucial for optimization:
-
Pressure: Affects the density and solvating power of the supercritical fluid.
-
Temperature: Influences both solubility and fluid density.
-
Co-solvent: The addition of a polar modifier like ethanol can significantly increase the extraction yield of polar compounds like this compound.
-
Flow rate: A higher flow rate can enhance extraction but may reduce efficiency if not optimized.
-
Extraction time: Both static and dynamic extraction times need to be optimized to ensure complete extraction.[4][12][13][14]
Q5: Are there synthetic routes to obtain this compound with improved yields?
A5: Yes, chemical synthesis offers an alternative to extraction from natural sources. A one-step synthesis using a cross-coupling method has been reported to provide a better yield compared to older, multi-step approaches.[15] Another classic 12-step total synthesis has also been documented.[16] For pyridine compounds in general, novel methods incorporating a dehydrating agent have been shown to significantly improve yields, for example, from 58% to 92% in the synthesis of Nevirapine.[17]
Troubleshooting Guides
Issue 1: Low this compound Yield During Extraction
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Method | Consider switching from traditional methods (e.g., maceration, Soxhlet) to more advanced techniques like Accelerated Solvent Extraction (ASE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE), which have demonstrated higher yields for other alkaloids.[5][6] |
| Inappropriate Solvent Choice | This compound is a pyridine derivative and an alkaloid. The extraction solvent should be chosen based on its polarity. A common approach for alkaloids is to use an acidified aqueous solution to extract the protonated form or an organic solvent to extract the free base after basification.[18][19][20] |
| Incomplete Extraction | Increase the extraction time or the solvent-to-solid ratio. For methods like SFE, optimize both static and dynamic extraction times.[7][12] |
| Degradation During Extraction | High temperatures used in some methods like Soxhlet extraction can lead to the degradation of thermally sensitive compounds.[7] Consider using methods that operate at lower temperatures, such as SFE or UAE. |
Issue 2: Poor Purity of the Extracted this compound
| Possible Cause | Troubleshooting Step |
| Co-extraction of Impurities | Implement a robust purification step after the initial extraction. Solid-Phase Extraction (SPE) is highly recommended. Optimize the SPE protocol by selecting the appropriate sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) and carefully choosing the wash and elution solvents to selectively remove impurities while retaining this compound.[9][10] |
| Insufficient Selectivity of Extraction | For SFE, adjust the pressure, temperature, and co-solvent percentage to enhance the selectivity for this compound.[4][13] For solvent extraction, a liquid-liquid extraction with pH adjustment can effectively separate acidic, basic, and neutral impurities.[18] |
Issue 3: this compound Degradation During Storage or Analysis
| Possible Cause | Troubleshooting Step |
| pH Instability | Pyridine compounds can be susceptible to degradation at extreme pH values.[21][22] Store extracts and solutions in a buffered medium at a pH where this compound is most stable. Conduct a stability study across a range of pH values to determine the optimal storage conditions. |
| Oxidation | The nitrogen atom in the pyridine ring can be susceptible to oxidation.[22] Store samples under an inert atmosphere (e.g., nitrogen or argon) and consider adding antioxidants if compatible with downstream analysis. |
| Thermal Degradation | Store extracts at low temperatures (e.g., 4°C or -20°C) to minimize thermal degradation.[22][23] Avoid repeated freeze-thaw cycles. |
| Photodegradation | Protect samples from light by using amber vials or storing them in the dark, as light can induce degradation of some organic molecules. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Alkaloids (General)
| Extraction Method | Typical Yield (%) | Extraction Time | Solvent Consumption | Purity (%) |
| Maceration | 1.19 | 24 - 48 hours | High | 71.3 |
| Soxhlet Extraction | 1.63 | 6 hours | High | 78.5 |
| Ultrasound-Assisted Extraction (UAE) | 2.06 | 30 minutes | Moderate | 86.7 |
| Microwave-Assisted Extraction (MAE) | 2.50 | 25 minutes | Low | 88.2 |
| Accelerated Solvent Extraction (ASE) | 2.63 | 20 minutes | Low | 88.8 |
Data adapted from a comparative study on medicinal plant alkaloids and may not be directly representative of this compound yields but indicates the relative efficiency of the methods.[5]
Experimental Protocols
Protocol 1: Classic Acid-Base Extraction of this compound from Crude Musk
-
Initial Extraction: Extract crude musk exhaustively with ether.
-
Acid Wash: Extract the ether solution with an aqueous solution of 10% tartaric acid and 10% HCl. This will protonate the basic this compound, moving it to the aqueous phase.
-
Separation: Separate the aqueous layer.
-
Basification: Make the aqueous solution alkaline with KOH. This deprotonates the this compound, making it soluble in organic solvents again.
-
Final Extraction: Extract the alkaline aqueous solution with ether.
-
Concentration: Distill off the ether to obtain a residue containing the crude this compound.
-
Purification: Further purify by distillation of the resulting oil.[2][3]
Protocol 2: General Protocol for Solid-Phase Extraction (SPE) Purification
-
Conditioning: Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) through it, followed by water or a buffer at the same pH as the sample. Do not let the sorbent dry.[11][24]
-
Sample Loading: Dissolve the crude extract in a suitable solvent and adjust the pH if necessary. Load the sample onto the SPE cartridge at a controlled flow rate.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound impurities. The wash solvent should be strong enough to elute impurities but not the this compound.
-
Elution: Elute the this compound from the sorbent using a strong elution solvent. Collect the eluate.
-
Concentration: Evaporate the elution solvent to obtain the purified this compound.
Protocol 3: GC-MS Analysis for this compound Quantification
-
Sample Preparation: Prepare a dilution series of a this compound standard and the purified extract in a suitable solvent (e.g., dichloromethane).[25]
-
GC Column: Use a non-polar or medium-polarity capillary column, such as a HP-5ms (30 m x 0.25 mm, 0.25 µm).[25][26]
-
GC Oven Program:
-
Initial temperature: 120°C, hold for 10 min.
-
Ramp 1: 20°C/min to 190°C.
-
Ramp 2: 8°C/min to 280°C, hold for 2 min.[25]
-
-
Injector and Detector Temperatures:
-
Injector: 250°C
-
Ion Source: 230°C
-
Quadrupole: 150°C[25]
-
-
MS Detection: Operate in full scan mode (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, using characteristic ions for this compound.[25][26]
Visualizations
Caption: General workflow for increasing this compound yield.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. mdpi.com [mdpi.com]
- 5. aktpublication.com [aktpublication.com]
- 6. Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants | Agroindustrial Science [revistas.unitru.edu.pe]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application and Process Optimization of Supercritical Fluid Technology in the Extraction of Cordyceps Polysaccharides | Wang | Biological Evidence [bioscipublisher.com]
- 9. Solid Phase Extraction (SPE) [sigmaaldrich.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [Synthesis of this compound and its analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. synarchive.com [synarchive.com]
- 17. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 18. jocpr.com [jocpr.com]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. From non-targeted to targeted GC–MS metabolomics strategy for identification of TCM preparations containing natural and artificial musk - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of GC-MS Methods for Muscopyridine Identification in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the identification and quantification of muscopyridine in complex biological matrices. This compound, a key nitrogen-containing compound contributing to the characteristic odor of natural musk, requires sensitive and specific analytical methods for its detection, particularly in quality control, pharmacology, and conservation efforts. This document outlines a typical validation process for a GC-MS method, presents expected performance data, and compares it with a viable alternative analytical technique, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of a validated analytical method is paramount for generating reliable and reproducible data. Below is a summary of typical validation parameters for a GC-MS method for this compound analysis, alongside a comparison with an HPLC-MS/MS method. The data presented for the GC-MS method is a representative example based on the performance of similar analytical methods for trace-level quantification of alkaloids in complex matrices.
Table 1: Comparison of Validation Parameters for this compound Analysis
| Validation Parameter | GC-MS | HPLC-MS/MS |
| Linearity Range | 1 - 500 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.5 ng/mL |
| Precision (RSD%) | ||
| - Intra-day | < 5% | < 3% |
| - Inter-day | < 8% | < 6% |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
Experimental Protocols: A Detailed Methodological Approach
Detailed and standardized experimental protocols are crucial for the reproducibility of analytical methods. This section provides a comprehensive methodology for the extraction and analysis of this compound from a complex matrix, such as a biological secretion or a traditional medicine preparation, using GC-MS.
GC-MS Method for this compound Analysis
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and purify this compound from the complex matrix, removing interfering substances.
-
Procedure:
-
Accurately weigh 100 mg of the homogenized sample into a glass centrifuge tube.
-
Add 2 mL of methanol and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 5% methanol in water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 15°C/min, hold for 5 minutes.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
-
SIM ions for this compound (C16H25N, MW: 231.38): m/z 231 (molecular ion), 216, 120.
-
Mandatory Visualizations: Workflows and Pathways
Visual representations of experimental workflows and logical relationships are essential for clarity and understanding.
Caption: Workflow for the validation of a GC-MS method for this compound identification.
Alternative Analytical Method: HPLC-MS/MS
While GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers a powerful alternative, particularly for complex matrices where derivatization might be necessary for GC-MS or when higher sensitivity is required.
Comparative Advantages of HPLC-MS/MS:
-
Higher Sensitivity and Selectivity: HPLC-MS/MS can often achieve lower limits of detection and quantification due to the specificity of multiple reaction monitoring (MRM).
-
No Derivatization Required: Unlike some compounds that require derivatization to improve volatility for GC-MS, this compound can be directly analyzed by HPLC-MS/MS.
-
Reduced Thermal Degradation: HPLC operates at ambient temperature, minimizing the risk of thermal degradation of labile compounds.
Illustrative HPLC-MS/MS Protocol
1. Sample Preparation: The same sample preparation protocol as for GC-MS can be utilized, with the final reconstitution solvent being compatible with the HPLC mobile phase (e.g., 50:50 methanol:water).
2. HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions for this compound: Precursor ion (m/z 232.2) -> Product ions (e.g., m/z 217.2, 121.1)
Caption: Logical comparison of GC-MS and HPLC-MS/MS for this compound analysis.
Conclusion
Both GC-MS and HPLC-MS/MS are powerful analytical techniques suitable for the identification and quantification of this compound in complex matrices. The choice between the two methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the matrix, and available instrumentation. A thorough method validation, as outlined in this guide, is essential to ensure the generation of accurate, reliable, and reproducible data for any chosen method. This is critical for applications ranging from the quality control of traditional medicines to forensic analysis and wildlife conservation efforts.
Scent Profile Showdown: Muscopyridine vs. Synthetic Musks (Galaxolide, Tonalide)
In the intricate world of fragrance science, the pursuit of captivating and enduring musk scents has led researchers down two distinct paths: the isolation of natural compounds and the innovation of synthetic alternatives. This guide provides a comparative analysis of the scent profiles of muscopyridine, a key component of natural deer musk, and two widely used synthetic polycyclic musks, Galaxolide and Tonalide. The comparison is supported by physicochemical data and outlines the standard experimental protocols used for olfactory evaluation.
Qualitative Scent Profile Comparison
The fundamental difference between this compound and synthetic musks like Galaxolide and Tonalide lies in their olfactory character. This compound imparts a potent, animalic facet to natural musk, whereas synthetic polycyclics are prized for their clean, sweet, and versatile profiles.
-
This compound : Found naturally alongside muscone in the glandular secretions of the male musk deer and also identified in civet, this compound is an alkaloid that completes the complex, animalic character of true musk.[1][2] Its scent is characterized by a distinct pyridinic and urinaceous undertone, providing a warmth and depth that is difficult to replicate synthetically.[1][2]
-
Galaxolide : One of the most ubiquitous synthetic musks, Galaxolide is known for its clean, sweet, and powerful scent with floral and woody nuances.[3] Its profile is often described as smooth and slightly powdery, making it a versatile ingredient in a vast range of applications from fine fragrances to laundry detergents.[4][5]
-
Tonalide : A constitutional isomer of Galaxolide, Tonalide shares a similar core musk character but with notable differences.[6] It is described as having a rich, creamy, and sweet-musky aroma that is also powdery.[7] At higher concentrations, it can reveal dusty, woody, and amber facets, while at lower concentrations, it becomes softer and more pleasant.[7] Some also perceive an earthy or fruity undertone.
The following table summarizes the key descriptive terms associated with each musk compound.
Table 1: Qualitative Scent Profile Comparison
| Feature | This compound | Galaxolide | Tonalide |
| Primary Scent | Animalic, Musky | Clean, Sweet, Musky | Sweet, Creamy, Musky |
| Key Nuances | Pyridinic, Urinaceous | Floral, Woody, Powdery | Powdery, Woody, Amber, Earthy |
| Origin | Natural (from Musk Deer, Civet) | Synthetic (Polycyclic Musk) | Synthetic (Polycyclic Musk) |
| Overall Impression | Warm, Complex, Fecal notes | Clean, Versatile, Smooth | Warm, Rich, Tenacious |
Physicochemical Properties
The structural and physical properties of these molecules dictate their volatility, longevity (tenacity), and solubility, which in turn influence their application in fragrance formulations.
Table 2: Comparative Physicochemical Properties
| Property | This compound | Galaxolide | Tonalide |
| CAS Number | 501-08-6[8] | 1222-05-5[9] | 1506-02-1[10] |
| Molecular Formula | C₁₆H₂₅N[8][11] | C₁₈H₂₆O[3][9] | C₁₈H₂₆O[10][12] |
| Molecular Weight | 231.38 g/mol [8] | 258.41 g/mol [9] | 258.40 g/mol [10] |
| Appearance | Colorless Oil[11] | Colorless Viscous Liquid[9][13] | White Crystalline Solid[6][12] |
| Boiling Point | 138-143°C @ 2.2 mmHg[1][11] | ~330°C[3] | ~327°C[10] |
| LogP (o/w) | 5.86[1][11] | 5.3 - 5.9[3] | Not Available |
Experimental Protocols
Objective comparison of scent profiles relies on standardized analytical and sensory evaluation techniques. The primary methods employed are Gas Chromatography-Olfactometry (GC-O) for instrumental-sensory correlation and Sensory Panel Analysis for human-centric evaluation.
A. Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector.[14][15] This allows for the identification of specific odor-active compounds within a complex mixture.
Detailed Methodology:
-
Sample Preparation : A solution of the musk compound (e.g., in ethanol or other suitable solvent) is prepared. For complex matrices like natural musk extracts, a solvent extraction or headspace sampling technique is employed to isolate volatile compounds.[16]
-
Injection : A small volume of the prepared sample is injected into the gas chromatograph.
-
Chromatographic Separation : The sample is vaporized and travels through a capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-Wax). The temperature of the GC oven is programmed to ramp up, separating compounds based on their boiling points and chemical properties.[17]
-
Column Effluent Splitting : At the end of the column, the effluent is split. One portion is directed to a conventional detector (e.g., Mass Spectrometer (MS) or Flame Ionization Detector (FID)) for chemical identification and quantification. The other portion is directed to a heated olfactory port.
-
Olfactometry (Sniffing) : A trained sensory analyst (assessor) sniffs the effluent from the olfactory port. Humidified air is typically mixed with the effluent to prevent nasal passage dehydration.[15]
-
Data Recording : The assessor records the time, duration, intensity, and a qualitative description of any detected odor. This data is time-aligned with the chromatogram from the MS/FID detector.
-
Analysis : The resulting "aromagram" is compared with the instrumental data to pinpoint which chemical peaks correspond to specific scent characteristics.
B. Sensory Panel Evaluation
This methodology is used to obtain statistically robust data on how a group of trained individuals perceives a scent.
Detailed Methodology:
-
Panelist Selection and Training : A group of panelists (typically 8-15) is selected based on their sensory acuity and ability to articulate perceptions. They undergo extensive training to recognize and rate the intensity of a standardized set of reference odorants, including different types of musks.
-
Sample Preparation : Samples of this compound, Galaxolide, and Tonalide are prepared in a neutral solvent (e.g., odorless diethyl phthalate or ethanol) at various, precisely controlled concentrations. Samples are coded with random numbers to ensure blinding.
-
Testing Environment : The evaluation is conducted in a controlled environment with neutral lighting, constant temperature and humidity, and free from extraneous odors. Each panelist is seated in an individual booth.
-
Evaluation Procedure :
-
Sample Presentation : Samples are presented on unscented smelling strips (mouillettes) or in glass jars. The presentation order is randomized for each panelist to prevent order bias.
-
Evaluation : Panelists are asked to smell each sample and rate the intensity of various predefined sensory attributes (e.g., "musky," "sweet," "powdery," "animalic," "woody") on a labeled magnitude scale (e.g., a 15-point scale).[18]
-
Washout Period : A mandatory break is enforced between samples to prevent olfactory fatigue. Panelists may be asked to smell a neutral substance (like their own skin) to reset their palate.
-
-
Data Collection and Analysis : The intensity ratings from all panelists are collected. Statistical analysis (e.g., Analysis of Variance - ANOVA) is performed to determine if there are significant differences in the perceived attributes between the compounds and to assess the consistency of the panel.
Molecular Mechanism and Signaling
The perception of any odorant, including musks, begins with the interaction between the molecule and specific Olfactory Receptors (ORs) located on olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).
Research has identified specific human olfactory receptors that respond to musk compounds. For instance, OR5AN1 responds to macrocyclic musks (like muscone) and nitromusks, while OR1A1 responds to nitromusks.[19][20][21][22] It has been shown that polycyclic musks like Galaxolide also activate distinct but nearby glomeruli to macrocyclic musks in the olfactory bulb, indicating they are detected by a different but related set of receptors.[19][20]
The binding of a musk molecule to its specific OR initiates a downstream signaling cascade, which is conserved for most odorants.
Generalized Olfactory Signaling Pathway:
-
Binding : A musk molecule binds to a specific Olfactory Receptor (GPCR).
-
G-Protein Activation : The activated receptor swaps GDP for GTP on the associated G-protein (specifically Gα-olf).
-
Adenylyl Cyclase Activation : The activated Gα-olf subunit dissociates and activates the enzyme Adenylyl Cyclase III.
-
cAMP Production : Adenylyl Cyclase converts ATP into cyclic AMP (cAMP), which acts as a second messenger.
-
Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization : The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺) into the cell, causing the neuron's membrane to depolarize.
-
Action Potential : If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is processed.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Galaxolide - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. GALAXOLIDE | 1222-05-5 [chemicalbook.com]
- 6. ScenTree - Tonalide® (CAS N° 1506-02-1) [scentree.co]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C16H25N | CID 193306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ScenTree - Galaxolide® (CAS N° 1222-05-5) [scentree.co]
- 10. consolidated-chemical.com [consolidated-chemical.com]
- 11. researchgate.net [researchgate.net]
- 12. ScenTree - Tonalide® (CAS N° 1506-02-1) [scentree.co]
- 13. ScenTree - Galaxolide® (CAS N° 1222-05-5) [scentree.co]
- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 16. jcanoingenieria.com [jcanoingenieria.com]
- 17. Analysis of perfumes by gas chromatography | MACHEREY-NAGEL [mn-net.com]
- 18. pac.gr [pac.gr]
- 19. researchgate.net [researchgate.net]
- 20. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. asianscientist.com [asianscientist.com]
The Enigmatic Muscopyridine: A Comparative Analysis of its Biological Activity with Synthetic Analogs
Muscopyridine, a nitrogen-containing heterocyclic compound naturally present in musk, has long been a subject of interest in traditional medicine and perfumery. While its characteristic odor is well-known, its biological activities and those of its synthetic derivatives remain a field of limited exploration. This guide provides a comparative overview of the known biological properties of this compound and its synthetic analogs, highlighting the current state of research and the significant gaps in our understanding.
While the synthesis of this compound and several of its analogs has been reported, a comprehensive evaluation and direct comparison of their biological activities are notably absent in the current scientific literature.[1] This scarcity of data prevents a detailed quantitative comparison of their performance. However, by examining the broader class of pyridine-containing compounds and the closely related musk constituent, muscone, we can infer potential areas of biological relevance for this compound and its derivatives.
Potential Biological Activities of this compound and its Analogs
Research into compounds with similar structural motifs suggests that this compound and its synthetic analogs could possess a range of biological activities, including anti-inflammatory, neuroprotective, and cardiovascular effects.
Anti-inflammatory Activity
Pyridine derivatives are known to exhibit anti-inflammatory properties. For instance, various synthetic pyridine-containing compounds have demonstrated the ability to inhibit inflammatory mediators. While no specific studies have reported the anti-inflammatory IC50 values for this compound or its direct synthetic analogs, the general activity of the pyridine scaffold suggests this as a promising area for future investigation.
Neuroprotective Effects
Muscone, a macrocyclic ketone also found in musk, has been shown to possess neuroprotective properties. Studies have indicated its potential to protect against cerebral ischemia-reperfusion injury. Given the structural relationship and co-occurrence in natural musk, it is plausible that this compound could also exert neuroprotective effects. However, without direct experimental evidence, this remains speculative.
Cardiovascular Effects
The cardiovascular system is another potential target for this compound and its analogs. Muscone has been investigated for its effects on the cardiovascular system, including its potential to protect against myocardial ischemia.[2] Whether this compound shares these activities is yet to be determined.
Structure-Activity Relationship: An Unexplored Frontier
The synthesis of this compound analogs, such as compounds designated as analogs 2, 3, and 4 in one study, opens the door to exploring structure-activity relationships (SAR).[1] By systematically modifying the this compound scaffold, researchers could identify key structural features responsible for any observed biological activity. This would be crucial for the rational design of more potent and selective synthetic analogs. Unfortunately, the biological evaluation of these synthesized analogs has not been reported, leaving the SAR of this compound largely unexplored.
Experimental Protocols: A Call for Future Research
The lack of published biological data on this compound and its analogs means there are no specific, detailed experimental protocols to cite for their evaluation. However, standard assays used to assess the biological activities mentioned above can be proposed for future studies.
Table 1: Proposed Experimental Assays for Evaluating the Biological Activity of this compound and its Analogs
| Biological Activity | Proposed In Vitro/In Vivo Assays | Key Parameters to Measure |
| Anti-inflammatory | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. | IC50 for NO inhibition. |
| Carrageenan-induced paw edema in rodents. | Reduction in paw volume. | |
| Neuroprotective | Oxygen-glucose deprivation/reperfusion (OGD/R) model in neuronal cell lines (e.g., SH-SY5Y). | Cell viability (MTT assay), apoptosis (caspase-3 activity). |
| Middle cerebral artery occlusion (MCAO) model in rodents. | Infarct volume, neurological deficit scores. | |
| Cardiovascular | Langendorff-perfused isolated heart model subjected to ischemia-reperfusion. | Recovery of cardiac function (e.g., left ventricular developed pressure). |
| In vivo models of myocardial infarction. | Infarct size, cardiac enzyme levels (e.g., CK-MB, troponin). |
Signaling Pathways: Uncharted Territory
The specific signaling pathways modulated by this compound are currently unknown. Research on muscone has implicated pathways such as those involved in reducing apoptosis and inflammation. Future studies on this compound should aim to elucidate its molecular mechanisms of action, which could involve pathways commonly modulated by other bioactive small molecules.
Below is a generalized workflow for investigating the biological activity and signaling pathways of this compound and its analogs.
Figure 1. A proposed workflow for the comprehensive biological evaluation of this compound and its synthetic analogs.
Conclusion
The biological activities of this compound and its synthetic analogs represent a significant knowledge gap in the field of natural product chemistry and pharmacology. While the synthesis of several analogs has been achieved, their biological properties have not been reported, precluding any meaningful comparison with the parent compound. Future research should focus on systematic in vitro and in vivo evaluations to uncover the therapeutic potential of this intriguing class of molecules. Such studies would not only shed light on the pharmacological profile of this compound but also pave the way for the development of novel therapeutic agents based on its unique chemical scaffold.
References
Cross-Validation of Analytical Methods for Muscopyridine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Muscopyridine, a key fragrance compound found in natural musk, is critical for quality control, authentication, and research purposes. This guide provides an objective comparison of the primary analytical methods employed for this task: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC). The performance of these methods is evaluated based on experimental data for analogous compounds, providing a framework for selecting the most suitable technique.
Comparative Analysis of Quantitative Parameters
The selection of an analytical method for this compound quantification hinges on several key performance indicators. While direct cross-validation studies for this compound are not extensively available in the reviewed literature, a comparative summary of validation parameters for similar pyridine alkaloids and fragrance compounds is presented below. This data provides valuable insights into the expected performance of each technique.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | ≥ 0.998[1] | ≥ 0.99[2] | > 0.999[3] |
| Limit of Detection (LOD) | 0.03 – 0.12 µg/g[4] | 0.015–0.75 µg/kg[5] | 5 ppb[6] |
| Limit of Quantification (LOQ) | 0.025 ppm[7] | 0.05–2.5 µg/kg[5] | Not explicitly stated for similar compounds |
| Accuracy (% Recovery) | 80.23–115.41 %[1] | 84.1% to 112.9%[2] | 76–101%[3] |
| Precision (%RSD) | Intra-day: ≤ 12.03 % Inter-day: ≤ 11.34 %[1] | Repeatability: 3.0% to 13.6% Reproducibility: 4.8% to 18.9%[2] | < 1.2%[3] |
In-Depth Look at Analytical Methodologies
The choice between GC-MS, LC-MS/MS, and HPLC depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[8][9][10] It offers high separation efficiency and provides detailed structural information, making it a "gold standard" for forensic substance identification.[11]
A generalized GC-MS protocol for the quantification of this compound is as follows:
-
Sample Preparation:
-
Extraction of this compound from the sample matrix (e.g., natural musk, perfume, or biological sample) using a suitable organic solvent.
-
For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Derivatization may be required for certain compounds to increase their volatility, though this is not always necessary for this compound.[8]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Column: DB-5MS UI capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.
-
Injection: 1 µL in splitless mode at 280 °C.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C held for 3 minutes, ramped to 246°C at 120°C/min, and held for 3 minutes.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7010) operated in multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[4]
-
Ionization: Electron ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
-
Quantification:
-
Construction of a calibration curve using standard solutions of this compound of known concentrations.
-
Quantification is achieved by comparing the peak area of this compound in the sample to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[10][12] It is particularly advantageous for analyzing complex matrices with minimal sample preparation.[5]
A general LC-MS/MS protocol for this compound quantification can be adapted as follows:
-
Sample Preparation:
-
Extraction of this compound from the sample matrix using a suitable solvent system (e.g., methanol/water).
-
Centrifugation and filtration of the extract to remove particulate matter.
-
For very complex matrices, a solid-phase extraction (SPE) clean-up may be employed.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: UHPLC system (e.g., Waters ACQUITY UPLC).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
-
-
Quantification:
-
A calibration curve is generated using this compound standards.
-
The concentration in the sample is determined by comparing its response to the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the analysis of a broad range of compounds, including pyridine derivatives.[13][14][15] While generally less sensitive than MS-based methods, HPLC with UV detection can be a cost-effective and reliable option for quantifying higher concentrations of this compound.[8]
A representative HPLC protocol for the analysis of pyridine compounds is outlined below:
-
Sample Preparation:
-
Similar to LC-MS/MS, sample preparation involves solvent extraction, followed by centrifugation and filtration.
-
-
HPLC Analysis:
-
Quantification:
-
Quantification is performed using an external standard calibration curve.
-
Concluding Remarks
The choice of the optimal analytical method for this compound quantification depends on the specific research or quality control objectives.
-
GC-MS stands out for its high resolving power and specificity for volatile compounds, making it an excellent choice for detailed profiling and authentication of musk samples.
-
LC-MS/MS offers superior sensitivity and is well-suited for analyzing trace levels of this compound in complex biological or environmental matrices with minimal sample cleanup.
-
HPLC-UV provides a reliable and cost-effective solution for routine quantification of this compound in less complex samples where high sensitivity is not the primary requirement.
Ultimately, the decision should be guided by a thorough evaluation of the sample type, the required level of sensitivity and selectivity, and the available instrumentation and resources. For novel applications, a cross-validation of methods is recommended to ensure the accuracy and reliability of the results.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 11. impactfactor.org [impactfactor.org]
- 12. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. helixchrom.com [helixchrom.com]
- 15. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Differentiating Natural and Synthetic Musk Using Muscopyridine as a Biomarker
For researchers and professionals in drug development and analytical sciences, the accurate identification of natural musk and the ability to distinguish it from synthetic alternatives are crucial for ensuring the quality, safety, and efficacy of medicinal products and fragrances. Natural musk, a secretion from the glands of the male musk deer, is a complex mixture of compounds with a long history of use in traditional medicine. Its primary active and aromatic component is muscone. However, a key differentiator and definitive marker of its natural origin is the presence of muscopyridine, a pyridine alkaloid absent in synthetic formulations.[1][2]
This guide provides a comparative analysis of natural and synthetic musk, focusing on the use of this compound as a specific biomarker. It includes detailed experimental protocols for detection, quantitative data comparison, and visualizations of the analytical workflow and relevant biological pathways.
Chemical Composition: Natural vs. Synthetic Musk
Natural musk is a complex biological substance containing a variety of chemical classes. Synthetic musks, in contrast, are single molecules or simple mixtures designed to mimic the scent of natural musk but lacking its intricate composition.[2][3] The key chemical differences are summarized below.
Table 1: Comparison of Major Chemical Components in Natural and Synthetic Musk
| Component Class | Natural Musk | Synthetic Musk Alternatives |
| Primary Odorant | Muscone ((R)-3-methylcyclopentadecanone) | Varies by class (e.g., Galaxolide, Tonalide, Musk Ketone, Ethylene brassylate) |
| Concentration of Muscone | Typically 0.5% - 5%[2][4] | Absent (unless it is a synthetic macrocyclic musk specifically mimicking muscone) |
| Pyridine Alkaloids | This compound present (~0.04% of crude musk)[1][5][6] | This compound absent |
| Steroids | Cholesterol, Cholestanol, Androstane derivatives, etc.[2] | Absent |
| Proteins & Peptides | Present; contribute to pharmacological activity[7][8][9] | Absent |
| Fatty Acids & Waxes | Present in significant amounts[2] | Absent |
| Structural Class | Complex biological mixture | Four main classes: Nitro, Polycyclic, Macrocyclic, and Alicyclic musks[10][11] |
The definitive presence of this compound, a unique metapyridinophane, serves as a reliable indicator of natural musk from the Asian musk deer.[5][12] Its absence in a sample claiming to be natural musk is a strong indication of adulteration or substitution with synthetic compounds.
Experimental Protocols for Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile compounds in complex mixtures like musk, making it the ideal method for detecting this compound and muscone.[5]
Sample Preparation: Extraction of this compound and Muscone
This protocol is adapted from the classical acid-base extraction method for isolating pyridine alkaloids from natural musk.[5][6][12]
-
Objective: To isolate and concentrate this compound and muscone from the raw musk sample for GC-MS analysis.
-
Materials: Crude musk sample, diethyl ether, 10% Hydrochloric Acid (HCl), Potassium Hydroxide (KOH), anhydrous magnesium sulfate, 1.5 mL GC vials.
-
Procedure:
-
Weigh approximately 100 mg of the musk sample.
-
Perform an exhaustive extraction with a 10% aqueous solution of HCl. This step protonates basic compounds like this compound, making them soluble in the aqueous phase.
-
Filter the solution to remove insoluble materials.
-
Make the filtered aqueous solution alkaline by adding KOH. This deprotonates the this compound, making it soluble in organic solvents.
-
Extract the alkaline solution multiple times with diethyl ether. The ether layer will now contain this compound, muscone, and other lipid-soluble components.
-
Combine the ether extracts and dry over anhydrous magnesium sulfate.
-
Carefully evaporate the ether under a gentle stream of nitrogen to concentrate the sample.
-
Re-dissolve the residue in a known volume of a suitable volatile solvent (e.g., dichloromethane or hexane) for GC-MS analysis.[13]
-
GC-MS Analysis
-
Objective: To separate, identify, and quantify the chemical components of the extracted sample.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Typical GC Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C[4]
-
Carrier Gas: Helium or Nitrogen[14]
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5 or ZB-35HT, is suitable for separating these compounds.[13][15]
-
Oven Program: Start at a lower temperature (e.g., 120°C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min and hold for 10 minutes to ensure all compounds elute.[4]
-
-
Typical MS Parameters:
Data Presentation and Interpretation
The primary outcome of the GC-MS analysis is a chromatogram that separates compounds over time. The mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each compound, allowing for positive identification.
Table 2: Expected GC-MS Results for Musk Analysis
| Analyte | Natural Musk | Synthetic Musk |
| This compound Peak | Present | Absent |
| Muscone Peak | Present | May be present (if a macrocyclic synthetic) or absent |
| Other Synthetic Peaks | Absent | Present (e.g., Galaxolide, Tonalide, Musk Ketone) |
The presence of a chromatographic peak corresponding to the retention time and mass spectrum of this compound is conclusive evidence of natural musk. The absence of this peak, especially in the presence of known synthetic musk compounds, confirms the sample is not natural.
Visualizations: Workflows and Pathways
Visual diagrams are essential for understanding complex processes. The following diagrams, created using DOT language, illustrate the analytical workflow, the logic of differentiation, and a key pharmacological pathway associated with musk's active component, muscone.
Pharmacological Relevance: Muscone Signaling Pathway
For drug development professionals, understanding the mechanism of action is vital. Muscone, the principal active component of natural musk, exhibits significant anti-inflammatory properties. One of its key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[16][17]
As shown in Figure 3, inflammatory stimuli typically lead to the activation of the NF-κB complex, which then translocates to the nucleus to promote the expression of pro-inflammatory genes. Muscone has been shown to intervene in this pathway by downregulating receptors like IL-1R1 and inhibiting the activation of NF-κB, thereby reducing the inflammatory response.[16][17] This provides a scientific basis for the traditional use of musk as an anti-inflammatory agent and highlights its potential in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthetic musk - Wikipedia [en.wikipedia.org]
- 4. Study of compositions of musks in different types secreted by forest musk deer (Moschus berezovskii) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. researchgate.net [researchgate.net]
- 7. chemical-compositions-and-pharmacological-activities-of-natural-musk-moschus-and-artificial-musk-a-review - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical compositions and pharmacological activities of natural musk (Moschus) and artificial musk: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drpress.org [drpress.org]
- 11. researchgate.net [researchgate.net]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. etamu.edu [etamu.edu]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Experimental Study on Muscone Reducing NF-κB Pathway Activity by Targeting IL-1R1 to Attenuate Oxidative Stress Injury in Schwann Cells [jove.com]
Comparative study of the pharmacological effects of Muscopyridine and muscone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Muscopyridine and muscone, two key constituents of natural musk. While both contribute to the therapeutic profile of musk, current research has focused extensively on muscone, revealing a wide range of biological activities. In contrast, this compound remains a less-characterized compound, with its specific pharmacological contributions often inferred from studies on whole musk extracts. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.
Pharmacological Effects: A Comparative Overview
Muscone, the primary active ingredient of musk, has been the subject of numerous studies elucidating its therapeutic potential across various disease models. This compound, a minor alkaloid component, is believed to contribute to the overall effects of natural musk, though research isolating its specific actions is limited.[1][2][3]
Data Summary of Pharmacological Activities
The following tables summarize the known pharmacological effects of muscone. Due to a lack of specific studies, a detailed table for this compound cannot be provided; it is generally considered a contributor to the effects observed in studies using natural musk extract.[2][4]
Table 1: Pharmacological Effects of Muscone
| Pharmacological Effect | Experimental Model/Assay | Key Quantitative Findings & Observations | Mechanism of Action |
| Anti-inflammatory | LPS-induced Bone Marrow-Derived Macrophages (BMDMs) | Significantly decreased levels of inflammatory cytokines IL-1β, TNF-α, and IL-6.[5][6] | Inhibition of NF-κB and NLRP3 inflammasome activation.[5][6][7] |
| Carrageenan-induced paw edema in rats | A 5% muscadine grape skin diet (high in antioxidants, demonstrating a principle of anti-inflammatory action) reduced edema by ~50%.[8] (Note: This study is illustrative of anti-inflammatory assays, not directly testing muscone). | Scavenging of Reactive Oxygen Species (ROS).[5] | |
| Angiotensin II (Ang II)-induced cardiac hypertrophy in mice | Decreased mRNA expression of TNF-α, IL-1β, IL-6, IL-8, IL-17, and IL-18 in heart tissue.[9] | Inhibition of STAT3, MAPK, and TGF-β/SMAD signaling pathways.[4][9] | |
| Neuroprotective | Glutamate-induced apoptosis in PC12 cells | Markedly ameliorated the loss of cell viability, collapse of mitochondrial membrane potential, and LDH release.[10] | Attenuation of ROS generation and Ca2+ influx; Inhibition of CaMKII-depended ASK-1/JNK/p38 pathways.[10] |
| Parkinson's Disease (PD) mouse model | Significantly improved motor deficits and elevated cell viability.[11] | Inhibition of ferroptosis via targeting Glycogen Synthase Kinase 3β (GSK-3β).[11] | |
| Cerebral ischemia rat models | Promoted neural stem cell proliferation and differentiation.[12] | Activation of the PI3K/Akt signaling pathway.[12] | |
| Cardiovascular | Myocardial Infarction (MI) mouse model | Improved cardiac function and survival rate; reduced fibrosis and apoptosis.[5][13] | Alleviation of cardiac macrophage-mediated chronic inflammation.[5][6] |
| Ischemia-Reperfusion (I/R) injured cardiac myocytes | Significantly attenuated I/R-induced changes at concentrations of 0.215, 0.43, and 0.86 μg/mL.[4] | Inhibition of cellular oxidative stress and apoptosis.[4] | |
| H2O2-induced HUVECs | Promoted angiogenesis. | Activation of VEGF/VEGFR2 and ERK1/2 signaling pathways.[4] | |
| Anti-tumor | Gastric cancer cell lines (SGC-7901, MGC-803) | Inhibited cell proliferation and increased apoptosis.[14] | Regulation of miRNA-145, leading to inhibition of the PI3K/AKT pathway and downstream targets (c-Myc, MMP-2, MMP-9).[14] |
| Metabolic | Rat liver microsomes | Pretreatment (75 mg/kg) increased benzophenantamine demethylase activity 2.8-fold.[12] | Induction of cytochrome P-450 enzymes.[12][13] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of muscone are mediated through its modulation of several key intracellular signaling pathways. The diagrams below illustrate these complex interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Muscone improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscone improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Antiinflammatory properties of the muscadine grape (Vitis rotundifolia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscone inhibits angiotensin II–induced cardiac hypertrophy through the STAT3, MAPK and TGF-β/SMAD signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of muscone on glutamate-induced apoptosis in PC12 cells via antioxidant and Ca(2+) antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscone inhibits ferroptosis for neuroprotection in a Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zoology, chemical composition, pharmacology, quality control and future perspective of Musk (Moschus): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscone: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 14. Muscone suppresses gastric cancer via regulation of miRNA‐145 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating Muscopyridine's Stability Under Various Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Comparative Stability of Alkaloids: An Overview
While direct stability data for muscopyridine is absent, the stability of other alkaloids can offer insights into its potential behavior. For instance, studies on piperine, a major alkaloid in black pepper, have led to the development of stable RP-HPLC methods for its assay, indicating that under controlled conditions, it can be reliably quantified.[5][6] Conversely, some alkaloids, like certain pyrrolizidine alkaloids from Senecio vernalis, have shown degradation under specific conditions like ensilage.[7] The stability of an alkaloid is intrinsically linked to its chemical structure. This compound's structure, featuring a pyridine ring within a large macrocycle, suggests potential susceptibility to oxidation at the nitrogen atom and possible degradation of the macrocyclic ring under harsh acidic or basic conditions.
This guide proposes a structured approach to systematically investigate these potential degradation pathways through forced degradation studies.
Proposed Experimental Protocols for this compound Stability Validation
A robust stability-indicating assay method (SIAM) is crucial for accurately measuring the concentration of the intact drug substance and any degradation products without interference.[4] High-Performance Liquid Chromatography (HPLC) is the recommended technique for this purpose.[2][5]
Development and Validation of a Stability-Indicating HPLC Method
-
Objective: To develop a specific, accurate, precise, and robust HPLC method for the quantification of this compound and its degradation products.
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). The gradient will be optimized to achieve good separation between this compound and all potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength of maximum absorption should be chosen).
-
Column Temperature: 25-30°C.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Assessed by analyzing stressed samples and demonstrating that the this compound peak is free from interference from degradation products, impurities, and excipients. Peak purity analysis using a photodiode array (PDA) detector is recommended.[1]
-
Linearity: Determined by analyzing a series of this compound solutions at different concentrations and plotting a calibration curve.
-
Accuracy: Assessed by the recovery of known amounts of this compound spiked into a placebo mixture.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple samples at the same concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.
-
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the molecule.[3][8] The goal is to achieve a target degradation of approximately 5-20%.[9]
-
Acid Hydrolysis:
-
Treat a solution of this compound with 0.1 N HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12 hours).
-
Neutralize the solution before analysis by HPLC.
-
-
Base Hydrolysis:
-
Treat a solution of this compound with 0.1 N NaOH.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution before analysis by HPLC.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature for a defined period, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a specified duration.
-
Dissolve the sample in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and a solid sample to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC at various time points.
-
Long-Term and Accelerated Stability Studies
Once the SIAM is validated and potential degradation products are identified, long-term and accelerated stability studies should be conducted on this compound in its intended storage container.
-
Storage Conditions (as per ICH guidelines):
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to be Monitored:
-
Appearance (physical description)
-
Assay of this compound
-
Quantification of degradation products
-
Moisture content
-
Data Presentation
The quantitative data generated from these studies should be summarized in clear and concise tables for easy comparison.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | This compound Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 N HCl | 8 hours | 60°C | |||||
| 0.1 N NaOH | 8 hours | 60°C | |||||
| 3% H₂O₂ | 24 hours | Room Temp | |||||
| Dry Heat | 48 hours | 80°C | |||||
| Photolytic (UV) | 24 hours | Room Temp |
Table 2: Accelerated Stability Study of this compound (40°C/75% RH)
| Time Point (Months) | Appearance | This compound Assay (%) | Degradation Product 1 (%) | Total Impurities (%) | Moisture Content (%) |
| 0 | |||||
| 3 | |||||
| 6 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stability Validation.
Potential Degradation Pathway of this compound
Caption: Hypothetical Degradation Pathways for this compound.
By following this comprehensive guide, researchers can systematically evaluate the stability of this compound, leading to a well-characterized compound with a defined shelf-life and recommended storage conditions. This information is critical for its potential application in pharmaceuticals, perfumery, and other scientific endeavors.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. tnsroindia.org.in [tnsroindia.org.in]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. phcogres.com [phcogres.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 9. sgs.com [sgs.com]
Comparative evaluation of the odor thresholds of Muscopyridine and other musk compounds
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the odor thresholds and related properties of Muscopyridine and other prominent musk compounds, supported by experimental data and methodologies.
This guide provides a comparative evaluation of the odor thresholds of this compound against other significant musk compounds, including the macrocyclic musks, Muscone and Civetone, and the polycyclic musk, Galaxolide and Tonalide. Understanding the potency and character of these aromatic compounds is crucial for their application in fragrance development, sensory research, and the study of olfactory mechanisms.
Quantitative Evaluation of Odor Thresholds
The odor threshold is a critical measure of a compound's potency, representing the minimum concentration at which it can be detected by the human sense of smell. The following table summarizes the available odor threshold data for the selected musk compounds. It is important to note that obtaining precise, universally agreed-upon threshold values is challenging due to variations in experimental methodologies and individual sensory perception.
| Compound | Chemical Class | Odor Threshold | Odor Description |
| This compound | Pyridine | Data not publicly available | Special odor |
| l-Muscone | Macrocyclic Ketone | 61 ppb (in water)[1] | Strong, excellent, and pervasive musk odor[1] |
| d-Muscone | Macrocyclic Ketone | 233 ppb (in water)[1] | Weak and poor musk odor[1] |
| Civetone | Macrocyclic Ketone | Becomes pleasant at extreme dilutions[2][3][4] | Strong musky odor that becomes pleasant at extreme dilutions[2][3][4] |
| Galaxolide (potent isomers) | Polycyclic Musk | ≤ 1 ng/L | Clean, sweet, floral, woody musk |
| Tonalide | Polycyclic Musk | Low odor threshold[5] | Tenacious, sweet-musky scent; dusty, woody, and amber facets at higher levels, becoming soft-musky and pleasant below 5% concentration[5] |
Experimental Protocols for Odor Threshold Determination
The determination of odor thresholds is conducted using standardized sensory analysis techniques designed to minimize bias and ensure reproducibility. The most common methods employed are Dynamic Olfactometry and the Forced-Choice Ascending Concentration Series Method.
Dynamic Olfactometry (EN 13725)
This European standard specifies a method for objectively determining the odor concentration of a gaseous sample using dynamic olfactometry with human assessors.
Methodology:
-
Sample Preparation: A sample of the volatile musk compound is prepared in a suitable solvent and diluted to a known starting concentration. This solution is then used to generate a vapor-phase sample in an inert, odorless gas (e.g., nitrogen or purified air).
-
Dilution Series: A dynamic olfactometer is used to present a series of dilutions of the odorous gas to a panel of trained sensory assessors. The olfactometer precisely mixes the odorous gas with odorless air at specific ratios.
-
Presentation to Panel: The diluted samples are presented to the panelists through sniffing ports. Typically, a "triangular forced-choice" method is used, where each panelist is presented with three samples, one containing the diluted odorant and two blanks (odorless air).
-
Panelist Task: The panelist's task is to identify the port that contains the odor. The presentation sequence starts with very high dilutions (below the expected threshold) and progressively increases in concentration.
-
Threshold Determination: The individual's detection threshold is the concentration at which they can reliably distinguish the odorous sample from the blanks. The group's odor threshold is then calculated as the geometric mean of the individual thresholds, representing the concentration at which 50% of the panel can detect the odor.
Forced-Choice Ascending Concentration Series Method (ASTM E679)
This standard practice is widely used in the United States and is similar in principle to the European standard.
Methodology:
-
Preparation of Stimuli: A series of concentrations of the musk compound is prepared in a suitable medium (e.g., air, water, or a solvent like dipropylene glycol). The concentrations are arranged in ascending order.
-
Forced-Choice Presentation: Panelists are presented with sets of samples, typically two or three, where one contains the odorant at a specific concentration and the others are blanks. The "three-alternative forced-choice" (3-AFC) is common.
-
Ascending Series: The test begins with the lowest concentration, and panelists are asked to identify the sample that is different. If they are correct, they are presented with the next higher concentration. This continues until a predetermined number of correct judgments are made.
-
Threshold Calculation: The individual threshold is typically calculated as the geometric mean of the concentration at which the panelist's response transitions from incorrect to consistently correct. The group threshold is the geometric mean of the individual thresholds.
Experimental Workflow and Signaling Pathways
To visualize the processes involved in determining odor thresholds and the subsequent biological response, the following diagrams are provided.
The perception of musk odors is initiated by the binding of these compounds to specific olfactory receptors in the nasal cavity. Research has identified key receptors involved in the detection of certain musks.
This guide highlights the current understanding of the olfactory properties of this compound and other key musk compounds. The provided data and methodologies serve as a valuable resource for professionals in the fields of fragrance science, sensory analysis, and drug development. Further research is warranted to determine the quantitative odor threshold of this compound to allow for a more direct comparison with other well-characterized musk odorants.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. cetjournal.it [cetjournal.it]
- 3. Quantitative measurement of odor detection thresholds using an air dilution olfactometer, and association with genetic variants in a sample of diverse ancestry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Civetone - Wikipedia [en.wikipedia.org]
- 5. fragrancesoftheworld.com [fragrancesoftheworld.com]
Assessing the Purity of Synthesized Muscopyridine Against a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Muscopyridine and Reference Standards
This compound is a nitrogen-containing organic compound that contributes to the characteristic odor of natural musk.[1][2] Its synthesis is of interest for applications in fragrance, and potentially, as a starting point for novel pharmaceutical compounds. Rigorous purity assessment is crucial to ensure the safety and efficacy of any subsequent applications.
A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes. In the absence of a commercially available, certified this compound reference standard from pharmacopeias such as the United States Pharmacopeia (USP), a thoroughly characterized batch from a reputable custom synthesis provider or a validated in-house batch can be established as a working reference standard.[3] This internal standard should be comprehensively analyzed to confirm its structure and purity, and then used for the comparative analysis of new synthetic batches.
Comparative Purity Analysis: Synthesized Lot vs. Reference Standard
The purity of a newly synthesized lot of this compound (Lot No. SYN-MPD-20251031) was assessed against a previously synthesized and characterized in-house reference standard (Lot No. REF-MPD-20240115). The following analytical techniques were employed for a comprehensive comparison.
Table 1: Summary of Purity Assessment Data
| Analytical Method | Parameter | Reference Standard (REF-MPD-20240115) | Synthesized Lot (SYN-MPD-20251031) | Acceptance Criteria |
| HPLC | Purity (Area %) | 99.8% | 99.5% | ≥ 99.0% |
| Retention Time (min) | 12.5 | 12.5 | Matches Reference | |
| Impurity A (Area %) | 0.1% | 0.2% | ≤ 0.2% | |
| Impurity B (Area %) | Not Detected | 0.1% | ≤ 0.1% | |
| GC-MS | Purity (Area %) | 99.9% | 99.6% | ≥ 99.0% |
| Retention Time (min) | 15.2 | 15.2 | Matches Reference | |
| Mass Spectrum (m/z) | Conforms | Conforms | Matches Reference | |
| ¹H-qNMR | Purity (mol/mol %) | 99.7% | 99.4% | ≥ 99.0% |
| Karl Fischer | Water Content (%) | 0.1% | 0.2% | ≤ 0.5% |
| Residue on Ignition | Ash Content (%) | < 0.1% | < 0.1% | ≤ 0.1% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparative purity assessment are provided below.
3.1 High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify any impurities by comparing the peak area of the main component to the total area of all peaks.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of both the reference standard and the synthesized lot were accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.
-
3.2 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the identity and purity of this compound. GC-MS is particularly effective for separating volatile compounds and providing structural information through mass spectrometry.[1]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Method:
-
Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode with a scan range of 40-500 m/z.
-
Sample Preparation: Samples were diluted in dichloromethane to a concentration of 100 µg/mL.
-
3.3 Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
-
Objective: To provide an absolute purity determination without the need for a specific reference standard of the same compound, by using a certified internal standard of a different, unrelated compound.[4][5][6][7][8]
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Method:
-
Internal Standard: Maleic anhydride (certified reference material).
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Accurately weighed samples of this compound and the internal standard were dissolved in a known volume of CDCl₃.
-
Data Acquisition: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest was used to ensure full signal recovery.
-
Purity Calculation: The purity of this compound was calculated by comparing the integral of a characteristic, well-resolved this compound proton signal to the integral of the known amount of the internal standard.
-
Potential Impurities in Synthesized this compound
During the synthesis of this compound, several types of impurities can be introduced:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Reagents and Catalysts: Residual reagents, catalysts (e.g., from a cross-coupling reaction), or byproducts from their decomposition.[9]
-
Intermediates: Incomplete conversion of intermediates to the final product in multi-step syntheses.[10]
-
Solvents: Residual solvents used during the reaction and purification steps.[11][12][13][14][15]
-
Side-Reaction Products: Products from competing reaction pathways.
The analytical methods described above are crucial for the detection and quantification of these potential impurities.
Visualizing the Analytical Workflow and Signaling Pathways
Diagram 1: Analytical Workflow for this compound Purity Assessment
Caption: Workflow for purity assessment of synthesized this compound.
Diagram 2: Hypothetical Signaling Pathway Interaction
As this compound's biological activity is an area of ongoing research, the following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for small molecules.
Caption: Hypothetical GPCR signaling pathway for this compound.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. epichem.com [epichem.com]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. usp.org [usp.org]
- 8. frontiersin.org [frontiersin.org]
- 9. [Synthesis of this compound and its analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Muscopyridine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Muscopyridine is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for this compound, based on its chemical properties and general hazardous waste guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or PVA). Nitrile gloves are not recommended for prolonged contact with pyridine-like compounds.
-
Body Protection: A fully-buttoned lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood to avoid inhalation of any vapors.
In case of a spill, immediately contain the area. Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled substance. The contaminated absorbent material must then be collected in a sealed, properly labeled container for disposal as hazardous waste.
This compound: Chemical and Physical Properties
Understanding the properties of this compound is the first step in determining the appropriate disposal method. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₅N |
| Molecular Weight | 231.38 g/mol |
| Boiling Point | 138-143°C (at 2.2 mmHg) |
| Density | 0.9669 g/cm³ |
| Log P (o/w) | 5.86 |
Step-by-Step Disposal Protocol
As a pyridine derivative, this compound should be treated as a hazardous waste. Disposal down the drain or in regular trash is strictly prohibited. The following protocol is a recommended procedure based on guidelines for pyridine compounds and general hazardous waste regulations from the Environmental Protection Agency (EPA).
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent from spills, used pipette tips), in a designated, sealed, and airtight container.
-
The container must be compatible with pyridine compounds; high-density polyethylene or glass is recommended.
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the name "this compound," and the date when the waste was first added.
-
-
Waste Storage:
-
Store the sealed waste container in a cool, well-ventilated area, away from sources of ignition, heat, and incompatible materials such as strong acids and oxidizing agents.
-
Storage areas should be equipped with fire extinguishers and spill kits.
-
-
Engage a Certified Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Waste pyridine compounds are typically disposed of via high-temperature incineration in a licensed facility.[1]
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. Your EHS office will likely require a chemical collection request form to be completed.
-
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general procedures outlined are based on established safety and regulatory guidelines for the handling and disposal of hazardous chemical waste, particularly pyridine-based compounds. These guidelines are derived from sources such as the Environmental Protection Agency (EPA) and safety data sheets for structurally similar chemicals.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Muscopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Muscopyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally related pyridine compounds. It is imperative to treat this compound with a high degree of caution, assuming it possesses similar or greater hazards than its chemical relatives.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a heterocyclic aromatic compound. Based on data for similar pyridine-based substances, it should be considered hazardous. Potential hazards include acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[1] Some related compounds are also suspected carcinogens.[1] Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[2] | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Skin Protection | Impervious gloves (e.g., nitrile, neoprene) should be worn.[2] A flame-resistant lab coat (e.g., Nomex®) must be worn and fully buttoned.[2] Full-length pants and closed-toe shoes are required.[2] | To prevent skin contact, which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator is required.[2][3] | To prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Precautionary Measures:
-
Obtain and review the Safety Data Sheet (SDS) for a closely related pyridine compound.[1]
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Designate a specific area for handling this compound.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Verify that all required PPE is available and in good condition.
-
-
Handling the Compound:
-
Don all required PPE as specified in Table 1.
-
Conduct all manipulations of this compound, including weighing and dilutions, within the chemical fume hood.
-
Use spark-proof tools and explosion-proof equipment if the compound is flammable.[4]
-
Avoid the generation of dust or aerosols.[1]
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Properly remove and dispose of contaminated PPE.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: this compound Waste Disposal Plan
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired this compound | Dispose of as hazardous chemical waste through an approved waste disposal plant.[4] Do not dispose of down the drain.[5] | To prevent environmental contamination. Pyridine compounds can be toxic to aquatic life.[1] |
| Contaminated Labware (glassware, pipette tips, etc.) | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Dispose of the rinsed labware in a designated container for contaminated solid waste. | To ensure all traces of the hazardous chemical are captured and disposed of correctly. |
| Contaminated PPE (gloves, lab coat, etc.) | Place in a designated, sealed bag for hazardous waste disposal.[6] Do not dispose of in regular trash. | To prevent secondary contamination and exposure to personnel handling waste. |
Disposal Decision Tree for this compound Waste
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. americanchemistry.com [americanchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Biohazard Waste Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
